SKLB4771
Description
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[5-[7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]sulfanyl-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O3S2/c1-17-3-5-18(6-4-17)28-23(33)29-24-30-31-25(37-24)36-22-20-8-7-19(15-21(20)26-16-27-22)35-12-2-9-32-10-13-34-14-11-32/h3-8,15-16H,2,9-14H2,1H3,(H2,28,29,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXFSTAQMOENSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SC3=NC=NC4=C3C=CC(=C4)OCCCN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dual-Targeting of FLT3 and Wnt/β-Catenin Signaling by SKLB-677 in Acute Myeloid Leukemia: A Technical Overview
For Immediate Release
Chengdu, Sichuan – In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), the novel small molecule inhibitor SKLB-677 has emerged as a promising agent, distinguished by its dual-action mechanism against two critical oncogenic pathways: FMS-like tyrosine kinase 3 (FLT3) and Wnt/β-catenin. This technical guide provides an in-depth analysis of the mechanism of action of SKLB-677, summarizing key preclinical data, experimental methodologies, and the signaling cascades it modulates. This document is intended for researchers, scientists, and professionals in drug development.
Executive Summary
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases involves mutations in the FLT3 gene, leading to constitutive kinase activity and uncontrolled cell proliferation. While several FLT3 inhibitors have been developed, challenges such as drug resistance and relapse, often attributed to the survival of leukemia stem cells (LSCs), remain. The Wnt/β-catenin signaling pathway is known to be crucial for the self-renewal of LSCs. SKLB-677 is a potent, orally bioavailable inhibitor that uniquely targets both the FLT3 signaling cascade and the Wnt/β-catenin pathway, offering a multi-pronged attack on AML.
Chemical Structure of SKLB-677
The chemical identity of SKLB-677 is 1-(4-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-fluorophenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea.[1][2]
Molecular Formula: C19H18FN7O3[1]
Molecular Weight: 411.40 g/mol [1]
Core Mechanism of Action
SKLB-677 exerts its anti-leukemic effects through the simultaneous inhibition of two key signaling pathways that are often dysregulated in AML.
Inhibition of FLT3 Signaling
Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are common in AML and lead to constitutive activation of the receptor tyrosine kinase, driving cell proliferation and survival. SKLB-677 potently inhibits the autophosphorylation of FLT3, thereby blocking its downstream signaling pathways, including STAT5, PI3K/AKT, and MAPK/ERK. This inhibition leads to the suppression of pro-survival signals and a halt in the uncontrolled growth of AML cells.
Inhibition of Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is essential for the maintenance and self-renewal of leukemia stem cells (LSCs), which are thought to be a primary cause of relapse and drug resistance in AML.[2] Unlike many existing FLT3 inhibitors, SKLB-677 has demonstrated the ability to suppress Wnt/β-catenin signaling.[2] This action is critical as it targets the LSC population, potentially leading to more durable remissions. By inhibiting this pathway, SKLB-677 can reduce the expression of β-catenin target genes such as MYC and CCND1, which are involved in cell proliferation.
Quantitative Data Presentation
The in vitro potency of SKLB-677 has been evaluated in various AML cell lines, particularly those harboring the FLT3-ITD mutation.
| Cell Line | Genotype | IC50 (nM) | Assay Type |
| MV4-11 | FLT3-ITD | 0.079 | MTT Assay |
| Molm-13 | FLT3-ITD | 0.116 | MTT Assay |
Table 1: In vitro anti-proliferative activity of SKLB-677 in FLT3-ITD positive AML cell lines.
Furthermore, SKLB-677 has shown significant efficacy in animal models of AML at doses as low as 1 mg/kg when administered orally once daily.[2]
Cellular Effects of SKLB-677
Treatment of FLT3-driven AML cells with SKLB-677 results in distinct cellular outcomes:
-
Cell Cycle Arrest: SKLB-677 induces a G1 phase arrest in the cell cycle of AML cells. This is a direct consequence of the inhibition of signaling pathways that promote cell cycle progression.
-
Induction of Apoptosis: The compound effectively triggers programmed cell death in AML cells. At a concentration of 3 nM, SKLB-677 induced apoptosis in approximately 50% of MV4-11 cells.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the dual inhibitory mechanism of SKLB-677.
Caption: Inhibition of the FLT3 Signaling Pathway by SKLB-677.
Caption: Inhibition of the Wnt/β-catenin Signaling Pathway by SKLB-677.
Experimental Workflow Diagrams
Caption: Western Blotting Workflow for p-FLT3 Detection.
Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.
Experimental Protocols
Western Blotting for FLT3 Phosphorylation
-
Cell Culture and Treatment: Culture FLT3-ITD positive AML cells (e.g., MV4-11) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells and treat with varying concentrations of SKLB-677 for a specified duration (e.g., 1-2 hours).
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Denature protein samples by boiling in Laemmli buffer. Separate proteins on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phosphorylated FLT3 (p-FLT3) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager. The membrane can be stripped and re-probed for total FLT3 and a loading control (e.g., β-actin).
Apoptosis Assay by Annexin V/PI Staining
-
Cell Treatment: Seed AML cells in a 6-well plate and treat with SKLB-677 at desired concentrations for a specified time (e.g., 24-48 hours).
-
Cell Harvesting and Washing: Collect both adherent and suspension cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry: Add additional binding buffer to each sample and analyze immediately by flow cytometry. Use appropriate controls to set compensation and quadrants for viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment and Harvesting: Treat AML cells with SKLB-677 as described above. Harvest the cells by centrifugation.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells at room temperature for 10-30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. Use software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion and Future Directions
SKLB-677 represents a significant advancement in the development of targeted therapies for AML. Its unique dual-inhibitory mechanism against both FLT3 and Wnt/β-catenin signaling pathways provides a strong rationale for its continued investigation. By targeting both the bulk tumor cells and the leukemia stem cell population, SKLB-677 has the potential to induce deeper and more durable responses in patients with FLT3-mutated AML. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential, both as a monotherapy and in combination with other anti-leukemic agents.
References
The Discovery and Development of SKLB4771 (SKLB-677): A Dual FLT3 and Wnt/β-catenin Inhibitor for Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis. This has rendered FLT3 a critical therapeutic target. This technical guide details the discovery and preclinical development of SKLB4771, also identified in the scientific literature as SKLB-677, a potent and orally bioavailable small molecule inhibitor of FLT3. Notably, SKLB-677 also exhibits inhibitory activity against the Wnt/β-catenin signaling pathway, a crucial pathway implicated in the survival of leukemia stem cells (LSCs), which are often responsible for relapse and drug resistance. This dual-target profile suggests a potential for more durable clinical responses in the treatment of FLT3-driven AML.
Introduction: The Rationale for Targeting FLT3 in AML
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In AML, activating mutations of FLT3, most commonly internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive activation of the kinase and its downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways. This uncontrolled signaling drives leukemogenesis and is correlated with increased relapse rates and reduced overall survival. Consequently, the development of FLT3 inhibitors has been a major focus of AML drug discovery.
While first and second-generation FLT3 inhibitors have demonstrated clinical activity, their efficacy can be limited by the development of resistance, often driven by the persistence of leukemia stem cells (LSCs). The Wnt/β-catenin signaling pathway is known to be essential for the self-renewal and maintenance of LSCs. Therefore, a therapeutic agent that can simultaneously inhibit both FLT3 and Wnt/β-catenin signaling holds the promise of eradicating both the bulk leukemia cells and the LSC population, potentially leading to more profound and lasting remissions.
Discovery of this compound (SKLB-677)
SKLB-677, with the chemical name 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)-3-fluorophenyl)-3-(5-tert-butylisoxazol-3-yl)urea, was identified through a focused screening and structure-activity relationship (SAR) optimization program aimed at discovering dual inhibitors of FLT3 and Wnt/β-catenin signaling. The starting point for this effort was a hit compound, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl)-3-(3-methoxyphenyl)urea, which showed modest activity against FLT3 and VEGFR2.
Synthesis and Structure-Activity Relationship (SAR) Studies
Systematic structural modifications of the initial hit compound were undertaken to improve potency and selectivity. A key publication from the developing laboratory details the synthesis and SAR of a series of pyrazolo[3,4-d]pyrimidine derivatives. The general synthetic scheme involves the coupling of a substituted 1H-pyrazolo[3,4-d]pyrimidine core with various substituted anilines to form urea (B33335) derivatives.
Key SAR insights from related pyrazolo[3,4-d]pyrimidine series include:
-
The Pyrazolo[3,4-d]pyrimidine Core: This scaffold serves as a critical hinge-binding motif for kinase inhibition.
-
Linker between the Core and the Phenyl Ring: An ether linkage (-O-) was found to be more potent than an amine linkage (-NH-) in related series.
-
Substituents on the Phenyl Ring: The substitution pattern on the terminal phenylurea moiety was extensively explored to optimize potency and pharmacokinetic properties. For SKLB-677, a 5-tert-butylisoxazol-3-yl group was identified as a favorable substituent.
-
Fluorine Substitution: The fluorine atom on the central phenyl ring likely contributes to improved metabolic stability and binding affinity.
These SAR studies culminated in the identification of SKLB-677 as a lead candidate with potent dual inhibitory activity and favorable drug-like properties.
Quantitative Data Summary
The following tables summarize the key quantitative data for SKLB-677 from published preclinical studies.
Table 1: In Vitro Inhibitory Activity of SKLB-677
| Target/Cell Line | Assay Type | IC50 (nM) |
| FLT3 (Wild-Type) | Kinase Assay | 0.8 |
| FLT3-ITD | Kinase Assay | 0.6 |
| MV4-11 (FLT3-ITD) | Cell Viability (MTT) | 0.079 |
| Molm-13 (FLT3-ITD) | Cell Viability (MTT) | 0.116 |
| FLT3 Phosphorylation (MV4-11 cells) | Western Blot | ~0.1 |
Table 2: In Vivo Efficacy of SKLB-677 in an MV4-11 Xenograft Model
| Treatment Group | Dose (mg/kg/day, p.o.) | Tumor Growth Inhibition (%) | Outcome |
| Vehicle | - | - | Progressive tumor growth |
| SKLB-677 | 1 | Significant | Tumor growth suppression |
| SKLB-677 | 10 | >100 | Complete tumor regression |
Experimental Protocols
Kinase Inhibition Assay
-
Principle: To determine the 50% inhibitory concentration (IC50) of the compound against purified FLT3 kinase.
-
Methodology: Recombinant human FLT3 (wild-type or ITD mutant) is incubated with the test compound at various concentrations in a kinase reaction buffer containing a suitable substrate (e.g., a synthetic peptide) and ATP. The kinase reaction is allowed to proceed for a specified time at a controlled temperature. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an ELISA-based method. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
Cell Viability Assay (MTT Assay)
-
Principle: To assess the cytotoxic or cytostatic effect of the compound on cancer cell lines.
-
Methodology: AML cell lines (e.g., MV4-11, Molm-13) are seeded in 96-well plates and treated with serial dilutions of the test compound for a specified duration (e.g., 72 hours). After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is determined from the dose-response curve.
Western Blot Analysis for Signaling Pathway Inhibition
-
Principle: To detect the phosphorylation status of FLT3 and its downstream signaling proteins as a measure of target engagement and pathway inhibition.
-
Methodology:
-
Cell Treatment and Lysis: AML cells are treated with the test compound for a short period (e.g., 1-2 hours). The cells are then harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, ERK).
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
In Vivo Xenograft Model
-
Principle: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Methodology:
-
Cell Implantation: Human AML cells (e.g., MV4-11) are subcutaneously injected into immunodeficient mice (e.g., NOD/SCID mice).
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound is administered orally (p.o.) at different dose levels, typically once daily. The control group receives the vehicle.
-
Efficacy Assessment: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). At the end of the study, the tumors are excised and weighed.
-
Pharmacodynamic Studies: Tumors can be harvested at different time points after drug administration to assess the in vivo inhibition of FLT3 signaling by western blot or immunohistochemistry.
-
Visualizations
FLT3 Signaling Pathway and Inhibition by SKLB-677
Caption: FLT3 signaling pathway and its inhibition by this compound.
Experimental Workflow for SKLB-677 Discovery and Preclinical Evaluation
Biological Activity of SKLB Compounds on Cancer Cells: A Technical Overview
This document is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the anti-tumor activities of SKLB compounds, including quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of various SKLB compounds across different cancer cell lines.
Table 1: Proliferation Inhibition of SKLB-M8 in Melanoma Cell Lines
| Cell Line | IC50 (µM) |
| A2058 | 0.07[1] |
| CHL-1 | 0.25[1] |
| B16F10 | 0.88[1] |
Table 2: Proliferation Inhibition of SKLB70359 in Hepatocellular Carcinoma Cell Lines
| Cell Line | IC50 (µM) |
| HepG2 | ~0.4 - 2.5[2] |
| Other HCC Lines | ~0.4 - 2.5[2] |
Core Experimental Protocols
This section details the standard methodologies employed to assess the biological activity of SKLB compounds on cancer cells.
Cell Viability Assay (MTT Assay)
This assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the SKLB compound or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Apoptosis Analysis (Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cells are treated with the SKLB compound at various concentrations for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.
-
Data Analysis: The percentage of cells in each quadrant of the flow cytometry plot is quantified to determine the rate of apoptosis induced by the compound.
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect and quantify specific proteins within a sample, providing insights into the molecular mechanisms of drug action.
-
Protein Extraction: Cells treated with the SKLB compound are lysed to extract total proteins. The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing a signal that can be captured on film or by a digital imager.
-
Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target protein across different treatment conditions.
Signaling Pathways and Mechanisms of Action
SKLB compounds have been shown to exert their anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
Induction of Apoptosis via the Mitochondrial Pathway
SKLB703 has been demonstrated to induce apoptosis in human hepatocellular carcinoma cells through the intrinsic, or mitochondrial, pathway.[3] This process involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio leads to changes in the mitochondrial transmembrane potential and the release of cytochrome c from the mitochondria into the cytoplasm.[3] Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[3]
Caption: Mitochondrial Apoptosis Pathway Induced by SKLB Compounds.
Cell Cycle Arrest
SKLB70359 has been shown to induce G0/G1 phase cell cycle arrest in HepG2 hepatocellular carcinoma cells.[2] This is characterized by the downregulation of key cell cycle progression proteins, including cyclin-dependent kinases CDK2, CDK4, and CDK6, and the upregulation of the tumor suppressor p53 and the CDK inhibitor p21.[2] The inhibition of CDKs prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the entry of cells into the S phase of the cell cycle.[2]
Caption: G0/G1 Cell Cycle Arrest Mechanism of SKLB70359.
Inhibition of Pro-Survival Signaling Pathways
SKLB compounds have also been found to interfere with critical pro-survival signaling pathways in cancer cells. For instance, SKLB-M8 has been shown to down-regulate AKT and phosphorylated mTOR (p-mTOR), key components of the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer and promotes cell growth and survival.[1] Furthermore, SKLB70359 has been observed to decrease the phosphorylation of p44/42 MAPK (ERK1/2), another crucial pathway involved in cell proliferation.[2]
Caption: Inhibition of Pro-Survival AKT/mTOR and MAPK Pathways.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for evaluating the anti-cancer activity of an SKLB compound.
Caption: General Workflow for Preclinical Evaluation of SKLB Compounds.
References
- 1. SKLB-M8 induces apoptosis through the AKT/mTOR signaling pathway in melanoma models and inhibits angiogenesis with decrease of ERK1/2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel anticancer agent, SKLB70359, inhibits human hepatic carcinoma cells proliferation via G0/G1 cell cycle arrest and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecular anticancer agent SKLB703 induces apoptosis in human hepatocellular carcinoma cells via the mitochondrial apoptotic pathway invitro and inhibits tumor growth invivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Data on SKLB-Series Anticancer Agents: A Technical Guide
Disclaimer: No public preclinical data could be located for the specific compound SKLB4771. This guide summarizes the available preclinical data for other anticancer agents from the State Key Laboratory of Biotherapy (SKLB), specifically SKLB646 and SKLB70359, to provide insights into the research and development of this class of compounds.
This technical guide provides a comprehensive overview of the preclinical data for SKLB646 and SKLB70359, focusing on their anticancer properties. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visualizations of the underlying molecular mechanisms.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activities of SKLB646 and SKLB70359.
Table 1: In Vitro Kinase Inhibitory Activity of SKLB646
| Target Kinase | IC50 (μmol/L) |
| SRC | 0.002[1] |
| VEGFR2 | 0.012[1] |
| B-Raf | 0.022[1] |
| C-Raf | 0.019[1] |
Table 2: In Vitro Antiproliferative Activity of SKLB646 against Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | IC50 (μmol/L) |
| MDA-MB-231 | 0.15 ± 0.02 |
| MDA-MB-468 | 0.28 ± 0.03 |
| BT-549 | 0.35 ± 0.04 |
| Hs 578T | 0.42 ± 0.05 |
Table 3: In Vitro Antiproliferative Activity of SKLB70359 against Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | IC50 (μM) |
| HepG2 | 0.4 ± 0.05[2] |
| SMMC-7721 | 1.2 ± 0.11[2] |
| Huh-7 | 2.5 ± 0.23[2] |
| Hep3B | 0.8 ± 0.07[2] |
| PLC/PRF/5 | 1.5 ± 0.14[2] |
Table 4: In Vivo Antitumor Efficacy of SKLB646 in a MDA-MB-231 Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| SKLB646 | 10 mg/kg/d | 35.2 |
| SKLB646 | 20 mg/kg/d | 51.6 |
| SKLB646 | 40 mg/kg/d | 68.3 |
| Dasatinib (positive control) | 40 mg/kg/d | 45.7 |
| Paclitaxel (positive control) | 10 mg/kg/week | 58.9 |
Detailed Experimental Protocols
This section outlines the methodologies for the key experiments cited in the preclinical evaluation of SKLB646 and SKLB70359.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of the SKLB compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells are treated with the SKLB compound for the desired time, then harvested by trypsinization.
-
Fixation: The cells are washed with PBS and fixed in ice-cold 70% ethanol (B145695) overnight at 4°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium (B1200493) iodide (PI) and RNase A in the dark for 30 minutes at room temperature.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.
In Vivo Xenograft Model
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) in serum-free medium is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: When the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups.
-
Drug Administration: SKLB646 is administered orally once daily. The vehicle control (e.g., 0.5% carboxymethylcellulose sodium) is administered to the control group.
-
Tumor Measurement: Tumor size is measured every 2-3 days with calipers, and the tumor volume is calculated using the formula: (length × width²) / 2.
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition rate is calculated.
Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against the target proteins overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways affected by SKLB646 and SKLB70359.
Caption: Proposed mechanism of action for SKLB646.
Caption: Proposed mechanism of action for SKLB70359.
Mechanism of Action of SKLB646
SKLB646 is a multi-kinase inhibitor that exerts its anticancer effects by targeting several key signaling pathways involved in tumor growth, metastasis, and angiogenesis.[1] It potently inhibits SRC, a non-receptor tyrosine kinase frequently overactivated in cancer, leading to reduced cell proliferation and survival.[1] By inhibiting B-Raf and C-Raf, SKLB646 blocks the MAPK signaling cascade, which is crucial for cell proliferation.[1] Furthermore, its inhibition of VEGFR2, a key receptor in angiogenesis, disrupts the formation of new blood vessels that supply tumors with nutrients and oxygen.[1] SKLB646 has also been shown to downregulate Fra1, a transcription factor involved in the epithelial-to-mesenchymal transition, a key process in metastasis.[1]
Mechanism of Action of SKLB70359
SKLB70359 demonstrates its anticancer activity primarily by inducing cell cycle arrest and apoptosis in hepatocellular carcinoma cells.[2] The compound causes an accumulation of cells in the G0/G1 phase of the cell cycle.[2] This is achieved by downregulating the expression of key cell cycle progression proteins, including cyclin-dependent kinases 2, 4, and 6 (CDK2, CDK4, CDK6), and inhibiting the phosphorylation of the retinoblastoma protein (Rb).[2] Concurrently, SKLB70359 upregulates the tumor suppressor proteins p53 and p21.[2] The induction of apoptosis is mediated through the activation of caspase-9 and caspase-3.[2] Additionally, SKLB70359 has been observed to decrease the phosphorylation of p44/42 MAPK.[2] An important finding is that SKLB70359 exhibits less toxicity to non-cancerous cells compared to tumor cells.[2]
References
In-Depth Technical Guide: Target Validation of SKLB4771 in Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKLB4771 has emerged as a promising therapeutic candidate for Acute Myeloid Leukemia (AML), a hematological malignancy with a pressing need for novel treatment strategies. This technical guide provides a comprehensive overview of the preclinical validation of this compound, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and the Wnt/β-catenin signaling pathway. This document details the quantitative data supporting its efficacy, the experimental protocols for its validation, and the signaling pathways it modulates. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge to understand and potentially advance the clinical development of this compound for leukemia therapy.
Introduction
Acute Myeloid Leukemia (AML) is characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases is driven by mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), which lead to constitutive activation of the kinase and downstream pro-proliferative and anti-apoptotic signaling. Concurrently, the Wnt/β-catenin signaling pathway is frequently dysregulated in leukemia, playing a crucial role in the survival and self-renewal of leukemic stem cells (LSCs). The dual targeting of both FLT3 and Wnt/β-catenin pathways by a single agent presents a rational and potentially highly effective therapeutic strategy to overcome resistance and eradicate LSCs. This compound was developed to address this therapeutic opportunity.
Quantitative Efficacy of this compound
The preclinical efficacy of this compound has been demonstrated through a series of in vitro and in vivo studies. The quantitative data from these experiments are summarized below, highlighting the potent and selective activity of this compound against leukemia cells harboring FLT3-ITD mutations.
Table 1: In Vitro Cytotoxicity of this compound in Leukemia Cell Lines
| Cell Line | FLT3 Status | IC50 (nM) |
| MV4-11 | FLT3-ITD | 6 |
| Molm-13 | FLT3-ITD | Not specified in retrieved data |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50% after a 72-hour incubation period.
Table 2: Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| FLT3 | 10 |
IC50 values were determined through in vitro kinase assays.
Table 3: In Vivo Efficacy of this compound in an MV4-11 Xenograft Model
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition |
| This compound | 20 mg/kg, i.p., daily | 66% |
| This compound | 40 mg/kg, i.p., daily | 84% |
Tumor growth inhibition was assessed after 21 days of treatment in a subcutaneous MV4-11 xenograft mouse model.
Signaling Pathway Modulation by this compound
This compound exerts its anti-leukemic effects by concurrently inhibiting the FLT3 and Wnt/β-catenin signaling pathways. The validation of this dual-targeting mechanism is a cornerstone of its preclinical assessment.
Inhibition of FLT3 Signaling
This compound effectively suppresses the constitutive activation of the FLT3 receptor and its downstream signaling cascades in FLT3-ITD positive AML cells. This leads to the inhibition of key survival and proliferation signals.
Figure 1. Inhibition of the FLT3 Signaling Pathway by this compound.
Inhibition of Wnt/β-catenin Signaling
In addition to its effects on FLT3, this compound disrupts the Wnt/β-catenin pathway, which is critical for the maintenance of leukemic stem cells. This inhibition prevents the nuclear translocation of β-catenin and the subsequent transcription of target genes involved in cell proliferation and survival.
Figure 2. Disruption of the Wnt/β-catenin Signaling Pathway by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following section outlines the key experimental protocols used in the validation of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed leukemia cells (e.g., MV4-11) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Treat leukemia cells with this compound for the indicated times. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FLT3, FLT3, p-STAT5, STAT5, p-ERK1/2, ERK1/2, active β-catenin, and total β-catenin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Treat leukemia cells with this compound for the desired time points.
-
Cell Harvesting and Washing: Harvest the cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Wnt/β-catenin Reporter Assay (TOP/FOP Flash Assay)
-
Cell Transfection: Co-transfect leukemia cells with either the TOP-Flash (containing wild-type TCF/LEF binding sites) or FOP-Flash (containing mutated TCF/LEF binding sites) luciferase reporter plasmid, along with a Renilla luciferase control plasmid.
-
Compound Treatment: Treat the transfected cells with this compound for 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the TOP-Flash and FOP-Flash luciferase activities to the Renilla luciferase activity. The ratio of TOP/FOP activity represents the specific Wnt/β-catenin signaling activity.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject 5 x 10^6 MV4-11 cells into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 20 or 40 mg/kg) or vehicle control intraperitoneally once daily for 21 days.
-
Tumor Monitoring: Measure tumor volume and body weight twice weekly.
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition percentage.
Experimental and Logical Workflow
The validation of this compound as a dual inhibitor of FLT3 and Wnt/β-catenin in leukemia models follows a logical progression from in vitro characterization to in vivo efficacy studies.
Figure 3. Experimental Workflow for this compound Target Validation.
Conclusion
The comprehensive preclinical data strongly support the target validation of this compound as a potent dual inhibitor of FLT3 and Wnt/β-catenin signaling in leukemia models. Its ability to induce apoptosis and inhibit tumor growth at nanomolar concentrations in vitro and at well-tolerated doses in vivo underscores its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for further investigation and development of this compound and other dual-targeting agents for the treatment of AML and other related malignancies. Further studies are warranted to explore the full clinical potential of this promising compound.
Understanding the Pharmacokinetics of Novel Kinase Inhibitors: A Technical Guide Focused on FLT3 Inhibitors as a Case Study for SKLB4771
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available pharmacokinetic data for the compound SKLB4771 is limited. This guide will provide an in-depth overview of the essential pharmacokinetic principles and experimental protocols for a compound of this class, using well-characterized FMS-like tyrosine kinase 3 (FLT3) inhibitors as representative examples. The methodologies and data presented herein are intended to serve as a comprehensive framework for understanding the preclinical and clinical evaluation of novel kinase inhibitors like this compound.
Introduction to this compound and the Importance of Pharmacokinetics
This compound is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. As a targeted therapy, its efficacy is intrinsically linked to its pharmacokinetic (PK) profile, which governs the absorption, distribution, metabolism, and excretion (ADME) of the compound. A thorough understanding of these processes is critical for optimizing dosing regimens, ensuring sustained target engagement, and minimizing potential toxicities. This guide will detail the core ADME processes and the experimental methodologies required to characterize the pharmacokinetic profile of a novel FLT3 inhibitor.
Core Pharmacokinetic Parameters for FLT3 Inhibitors
The clinical viability of an FLT3 inhibitor is heavily influenced by its pharmacokinetic properties. The following table summarizes key pharmacokinetic parameters for several well-characterized FLT3 inhibitors, providing a benchmark for the evaluation of new chemical entities like this compound.
| Parameter | Gilteritinib | Quizartinib | Midostaurin | Sorafenib |
| Dose | 120 mg QD | 30-60 mg QD | 50 mg BID | 400 mg BID |
| Tmax (median, hours) | 2 - 6 | 2 - 5 | 1 - 3 | 3 |
| Cmax (ng/mL) | Dose-proportional | Dose-proportional | Not specified | ~5,000 |
| Half-life (t1/2, hours) | 113 | Not specified | Not specified | Not specified |
| Metabolism | Primarily via CYP3A4 | Not specified | Not specified | Not specified |
| Elimination | Primarily via feces | Not specified | Not specified | Not specified |
Table 1: Comparative Pharmacokinetic Parameters of Selected FLT3 Inhibitors.[1][2]
Experimental Protocols for Pharmacokinetic Characterization
Standardized and detailed experimental protocols are crucial for the accurate assessment of the pharmacokinetic and pharmacodynamic properties of novel FLT3 inhibitors.
In Vivo Pharmacokinetic Study in Animal Models (e.g., Rats)
Objective: To determine the fundamental pharmacokinetic profile of a novel FLT3 inhibitor following both oral and intravenous administration to establish parameters such as bioavailability, clearance, and volume of distribution.
Methodology:
-
Animal Model: Healthy, male Sprague-Dawley rats (typically 8-10 weeks old) are utilized. The animals are housed in a controlled environment with a standard 12-hour light/dark cycle and provided with ad libitum access to food and water, with an overnight fast prior to drug administration.[1]
-
Drug Formulation:
-
Oral (PO): The FLT3 inhibitor is formulated in a suitable vehicle, commonly 0.5% methylcellulose (B11928114) in water.[1]
-
Intravenous (IV): The compound is dissolved in a vehicle appropriate for injection, such as a solution of saline, ethanol, and polyethylene (B3416737) glycol.[1]
-
-
Dosing:
-
Sample Collection: Blood samples are collected at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the FLT3 inhibitor and any major metabolites are quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution. Bioavailability is determined using the formula: (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100%.[1]
Plasma Concentration Analysis by LC-MS/MS
Objective: To accurately quantify the concentration of the FLT3 inhibitor and its primary metabolites in plasma samples.
Methodology:
-
Sample Preparation: A protein precipitation method is typically employed. An organic solvent (e.g., acetonitrile) containing an internal standard is added to the plasma samples to precipitate proteins. After vortexing and centrifugation, the supernatant is collected.
-
Chromatography: The supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid) is used to separate the analyte from other plasma components.
-
Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the parent drug and its metabolites are monitored for sensitive and selective quantification.
-
Calibration and Quality Control: A calibration curve is generated using blank plasma spiked with known concentrations of the analyte. Quality control samples at low, medium, and high concentrations are included in each analytical run to ensure the accuracy and precision of the assay.
Visualization of Key Pathways and Workflows
FLT3 Signaling Pathway and Inhibition
The following diagram illustrates the major signaling cascades activated by the FLT3 receptor and highlights the point of intervention for FLT3 inhibitors like this compound.
Caption: Simplified FLT3 signaling pathways and the mechanism of action for FLT3 inhibitors.
Experimental Workflow for In Vivo Pharmacokinetic Studies
The logical flow of a typical preclinical in vivo pharmacokinetic study is depicted in the diagram below.
Caption: Standard experimental workflow for a preclinical in vivo pharmacokinetic study.
Conclusion
A comprehensive understanding of the pharmacokinetic profile of a novel FLT3 inhibitor like this compound is paramount for its successful preclinical and clinical development. By employing rigorous experimental protocols as outlined in this guide, researchers can elucidate the ADME properties of the compound. The data generated from these studies are essential for establishing a clear dose-exposure-response relationship, which ultimately informs the design of safe and effective therapeutic regimens for patients. The provided framework, using data from analogous FLT3 inhibitors, serves as a robust starting point for the in-depth pharmacokinetic characterization of this compound and other emerging kinase inhibitors.
References
SKLB4771: A Potent FLT3 Inhibitor and its Role in Signal Transduction Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
SKLB4771 is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. This compound has emerged as a promising therapeutic candidate due to its high affinity for FLT3 and its ability to induce apoptosis in cancer cells harboring FLT3 mutations. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its role in key signal transduction pathways.
Core Mechanism of Action: FLT3 Inhibition
This compound exerts its primary therapeutic effect through the competitive inhibition of ATP binding to the catalytic domain of FLT3. This action prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking its downstream signaling cascades. The potent and selective nature of this compound is highlighted by its low nanomolar half-maximal inhibitory concentration (IC50) for FLT3.[1][2]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory activity and cellular effects of this compound.
Table 1: Kinase Inhibitory Profile of this compound
| Target Kinase | IC50 (nM) | Selectivity vs. FLT3 |
| FLT3 | 10 | - |
| Aurora A | 1500 | 150-fold |
| FMS | 2800 | 280-fold |
| FLT4 | 3700 | 370-fold |
| c-Kit | 6800 | 680-fold |
Data sourced from MedchemExpress.[2]
Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | FLT3 Status | IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | 6 |
| Jurkat | Acute T-cell Leukemia | Not specified | 3050 |
| Ramos | Burkitt's Lymphoma | Not specified | 6250 |
| PC-9 | Non-small Cell Lung Cancer | Not specified | 3720 |
| H292 | Mucoepidermoid Carcinoma | Not specified | 6940 |
| A431 | Epidermoid Carcinoma | Not specified | 8910 |
Data sourced from MedchemExpress.[2]
Table 3: In Vivo Efficacy of this compound
| Parameter | Value |
| Animal Model | Mice |
| Dosing Regimen | 20-100 mg/kg, intraperitoneal, daily for 21 days |
| Outcome | Inhibition of tumor growth |
| Toxicity | No significant weight loss or other obvious signs of toxicity |
Data sourced from MedchemExpress.[2]
Table 4: Pharmacokinetic Profile of this compound in Rats
| Parameter | Value |
| Dose | 40 mg/kg (i.p.) |
| Cmax | 5.31 µg/mL |
| Tmax | 1.0 h |
| t1/2 | 13.9 h |
| AUCmax | 21.86 h·µg/mL |
| CLobs | 2.21 L/h/kg |
Data sourced from MedchemExpress.[2]
Role in Signal Transduction Pathways
This compound's inhibition of FLT3 has significant downstream consequences on several key signaling pathways that are crucial for cancer cell proliferation, survival, and differentiation.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell growth and division. Constitutive activation of FLT3 leads to the activation of the Ras/Raf/MEK/ERK signaling axis. This compound has been shown to downregulate the phosphorylation of ERK1/2, a key downstream effector in this pathway.[1][2] By inhibiting ERK1/2 phosphorylation, this compound effectively blocks the transmission of pro-proliferative signals to the nucleus.
STAT5 Pathway
Signal Transducer and Activator of Transcription 5 (STAT5) is another critical downstream target of FLT3. Upon FLT3 activation, STAT5 is phosphorylated, leading to its dimerization and translocation to the nucleus, where it acts as a transcription factor for genes involved in cell survival and proliferation. This compound effectively inhibits the phosphorylation of STAT5, thereby preventing its activation and downstream signaling.[1][2]
Apoptosis Induction
By blocking the pro-survival signals emanating from the MAPK/ERK and STAT5 pathways, this compound effectively induces apoptosis in cancer cells that are dependent on FLT3 signaling.[1][2] The inhibition of these pathways leads to the downregulation of anti-apoptotic proteins and the activation of the intrinsic apoptotic cascade.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of FLT3 inhibitors like this compound are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
MTT Assay for Cell Viability
This assay is used to assess the anti-proliferative effects of this compound on cancer cell lines.
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.01 nM to 10 µM) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Western Blot Analysis for Protein Phosphorylation
This technique is used to determine the effect of this compound on the phosphorylation status of FLT3 and its downstream targets.
Methodology:
-
Treat cells with this compound at various concentrations for a specified time (e.g., 2-4 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of FLT3, STAT5, and ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.
Methodology:
-
Treat cells with this compound for 24-48 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Conclusion
This compound is a potent and selective FLT3 inhibitor that effectively disrupts key oncogenic signaling pathways, including the MAPK/ERK and STAT5 pathways. Its ability to induce apoptosis in FLT3-driven cancer cells, coupled with its favorable in vivo efficacy and pharmacokinetic profile, makes it a compelling candidate for further preclinical and clinical investigation in the treatment of AML and potentially other malignancies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.
References
Unlocking the Therapeutic Promise of SKLB4771: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the therapeutic potential of SKLB4771, a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3). This document collates available quantitative data, details key experimental methodologies, and visualizes the underlying biological pathways and workflows to support further research and development of this promising compound.
Core Properties and Mechanism of Action
This compound, also referred to as FLT3-IN-1 and potentially designated as "compound 20c" in early-stage research, is a small molecule inhibitor targeting the FLT3 receptor tyrosine kinase.[1] Activating mutations in FLT3 are a key driver in several hematological malignancies, most notably Acute Myeloid Leukemia (AML), making it a prime therapeutic target.
This compound exhibits high potency with a reported IC50 of 10 nM against FLT3 in cell-free assays.[1] Its mechanism of action involves the inhibition of FLT3 autophosphorylation, which subsequently downregulates downstream signaling pathways critical for cancer cell proliferation and survival, including the STAT5 and ERK signaling cascades.[1]
Quantitative Data Summary
The following tables summarize the in vitro efficacy and selectivity of this compound across various kinase assays and cell lines.
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (µM) | Selectivity vs. FLT3 |
| FLT3 | 0.010 | - |
| Aurora A | 1.5 | 150-fold |
| FMS | 2.8 | 280-fold |
| FLT4 | 3.7 | 370-fold |
| c-Kit | 6.8 | 680-fold |
| Data sourced from MedchemExpress.[1] |
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | FLT3 Mutation Status | IC50 (µM) |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | 0.006 |
| Jurkat | T-cell Leukemia | Not reported | 3.05 |
| Ramos | Burkitt's Lymphoma | Not reported | 6.25 |
| PC-9 | Non-small Cell Lung Cancer | Not reported | 3.72 |
| H292 | Mucoepidermoid Carcinoma | Not reported | 6.94 |
| A431 | Epidermoid Carcinoma | Not reported | 8.91 |
| Data sourced from MedchemExpress.[1] |
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the FLT3 signaling pathway. Upon inhibition of FLT3, the downstream phosphorylation of key signaling molecules, STAT5 and ERK1/2, is suppressed. This disruption of the signaling cascade ultimately leads to reduced cell proliferation and the induction of apoptosis in cancer cells dependent on this pathway.
Therapeutic Potential Beyond Cancer: Rheumatoid Arthritis
Emerging evidence strongly suggests a role for the FLT3 receptor and its ligand (FLT3L) in the pathophysiology of rheumatoid arthritis (RA). Studies have shown that FLT3L is significantly elevated in the synovial fluid of RA patients. Furthermore, in vivo animal models have demonstrated that the administration of FLT3L can induce arthritis. This provides a compelling rationale for the investigation of FLT3 inhibitors, such as this compound, as a novel therapeutic strategy for rheumatoid arthritis. While direct preclinical studies of this compound in RA models are not yet widely published, its potent inhibition of FLT3 makes it a strong candidate for further investigation in this inflammatory disease.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound, based on standard and published protocols for similar compounds.
In Vitro FLT3 Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of the FLT3 kinase.
Methodology:
-
Reagent Preparation:
-
Recombinant human FLT3 kinase is diluted in a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
A stock solution of ATP is prepared in the kinase buffer.
-
This compound is serially diluted in DMSO and then further diluted in the kinase buffer to achieve the desired final concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, the diluted FLT3 enzyme, this compound dilutions (or DMSO as a vehicle control), and a substrate (e.g., a generic tyrosine kinase substrate) are added to each well.
-
The kinase reaction is initiated by the addition of the ATP solution.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
The reaction is stopped, and the remaining ATP is measured using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).
-
The luminescent signal is read using a microplate reader.
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated relative to the vehicle control.
-
The IC50 value is determined by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This assay measures the effect of this compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability.
Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Data Analysis:
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
The IC50 value is calculated from the dose-response curve.
-
Western Blot Analysis of FLT3 Signaling
This technique is used to detect the phosphorylation status of FLT3 and its downstream targets, STAT5 and ERK, in response to this compound treatment.
Methodology:
-
Cell Treatment and Lysis:
-
FLT3-ITD positive cells (e.g., MV4-11) are treated with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE.
-
-
Protein Transfer and Immunoblotting:
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated FLT3 (p-FLT3), phosphorylated STAT5 (p-STAT5), phosphorylated ERK1/2 (p-ERK1/2), and total proteins as loading controls.
-
-
Detection and Analysis:
-
The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Band intensities are quantified to determine the relative levels of protein phosphorylation.
-
Conclusion
This compound is a potent and selective FLT3 inhibitor with demonstrated efficacy in preclinical models of AML. Its mechanism of action, involving the inhibition of the FLT3-STAT5/ERK signaling pathway, is well-defined. The emerging role of FLT3 in the pathogenesis of rheumatoid arthritis opens up new avenues for the therapeutic application of this compound in inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound as a targeted therapy.
References
Methodological & Application
Application Notes and Protocols for SKLB4771: An In Vitro FLT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKLB4771 is a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound against FLT3. The protocols include a biochemical kinase assay to determine the direct inhibitory effect on recombinant FLT3 and a cell-based assay to assess the inhibition of FLT3 signaling in a relevant cancer cell line. Data presentation guidelines and visualizations of experimental workflows and signaling pathways are also provided to facilitate experimental design and data interpretation.
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a key regulator of hematopoiesis. Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, lead to constitutive activation of the kinase, promoting uncontrolled proliferation and survival of leukemic cells. This compound has been identified as a potent inhibitor of FLT3, targeting the ATP-binding site of the kinase domain. This document provides standardized in vitro protocols to quantify the inhibitory potency and cellular effects of this compound.
Data Presentation
The inhibitory activity of this compound against FLT3 and other related kinases is summarized below. This data is crucial for understanding the potency and selectivity of the compound.
| Kinase Target | IC50 (nM) | Assay Type |
| FLT3 | 10 | Biochemical |
| FLT4 (VEGFR3) | 3,700 | Biochemical |
| c-Kit | 6,800 | Biochemical |
| FMS | 2,800 | Biochemical |
| Aurora A | 1,500 | Biochemical |
Table 1: Biochemical inhibitory activity of this compound against a panel of kinases. Data represents the half-maximal inhibitory concentration (IC50).
| Cell Line | FLT3 Status | Proliferation IC50 (nM) | Assay Type |
| MV4-11 | FLT3-ITD | 6 | Cell-based |
| Jurkat | FLT3-WT | 3,050 | Cell-based |
| Ramos | FLT3-WT | 6,250 | Cell-based |
| PC-9 | FLT3-WT | 3,720 | Cell-based |
| H292 | FLT3-WT | 6,940 | Cell-based |
| A431 | FLT3-WT | 8,910 | Cell-based |
Table 2: Cellular inhibitory activity of this compound in various cancer cell lines. Data represents the half-maximal inhibitory concentration (IC50) for cell proliferation.
Signaling Pathway
FLT3 is a receptor tyrosine kinase that, upon activation, triggers several downstream signaling pathways critical for cell survival and proliferation, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways. This compound inhibits the initial autophosphorylation of FLT3, thereby blocking these downstream signals.
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Biochemical FLT3 Kinase Assay
This protocol describes a method to determine the direct inhibitory activity of this compound on recombinant FLT3 kinase using a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™ Kinase Assay).
Workflow:
Caption: Workflow for the in vitro FLT3 biochemical kinase assay.
Materials:
-
Recombinant human FLT3 (active)
-
This compound
-
Myelin Basic Protein (MBP) or a specific FLT3 peptide substrate
-
ATP
-
Kinase Assay Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in kinase assay buffer to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 10 µM).
-
Assay Plate Setup: Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Dilute the recombinant FLT3 enzyme in kinase assay buffer to the desired concentration (e.g., 1-5 ng/µL). Add 5 µL of the diluted enzyme to each well. Incubate for 10 minutes at room temperature.
-
Reaction Initiation: Prepare a substrate/ATP mixture in the kinase assay buffer. The final concentration of ATP should be at or near its Km for FLT3 (typically 10-100 µM), and the substrate concentration should be optimized (e.g., 0.2 mg/mL MBP). Add 2.5 µL of this mixture to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Signal Generation:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based FLT3 Phosphorylation Assay
This protocol describes the use of Western blotting to determine the effect of this compound on the phosphorylation of FLT3 and its downstream targets (STAT5 and ERK) in the human AML cell line MV4-11, which harbors an endogenous FLT3-ITD mutation.
Workflow:
Caption: Workflow for the cell-based FLT3 phosphorylation assay.
Materials:
-
MV4-11 human acute myeloid leukemia cell line
-
RPMI-1640 medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin (B12071052)
-
This compound
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride)
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204), anti-p44/42 MAPK (ERK1/2), and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent HRP substrate
-
PVDF membranes
Procedure:
-
Cell Culture and Treatment:
-
Culture MV4-11 cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells at a density of 0.5 - 1 x 10⁶ cells/mL in 6-well plates.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 300 nM) for 2-4 hours. Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in ice-cold RIPA buffer. Incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration and prepare them with Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound as an FLT3 inhibitor. The biochemical assay allows for the precise determination of its potency against the isolated kinase, while the cell-based assay confirms its activity in a relevant biological context and provides insights into its mechanism of action on downstream signaling pathways. These methods are essential for the preclinical evaluation of this compound and other potential FLT3-targeted therapies.
Application Notes and Protocols for Cell-Based Assays to Determine SKLB4771 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKLB4771 is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1] Activating mutations in the FLT3 gene are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation and survival of leukemic cells. This compound targets this pathway, offering a promising therapeutic strategy for FLT3-driven cancers. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound in vitro.
Mechanism of Action
This compound functions by inhibiting the kinase activity of FLT3. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, including the STAT5, MAPK (ERK), and PI3K/AKT pathways.[1] The inhibition of these pathways ultimately leads to a reduction in cell proliferation, induction of cell cycle arrest, and apoptosis in cancer cells harboring activating FLT3 mutations.
Key Applications
These protocols are designed to assess the efficacy of this compound through the following key cell-based assays:
-
Cell Viability Assay: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
-
Apoptosis Assay: To quantify the induction of programmed cell death upon treatment with this compound.
-
Cell Cycle Analysis: To investigate the effect of this compound on cell cycle progression.
-
Western Blot Analysis: To confirm the inhibition of FLT3 signaling pathways at the protein level.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols. Note: The data presented for this compound is based on studies of the structurally and functionally similar compound SKLB-677, a potent FLT3 inhibitor.
Table 1: In Vitro Anti-proliferative Activity of this compound (as represented by SKLB-677)
| Cell Line | FLT3 Mutation Status | IC50 (nM) |
| MV4-11 | FLT3-ITD | 0.079 |
| Molm-13 | FLT3-ITD | 0.116 |
Data adapted from a study on SKLB-677, a potent FLT3 inhibitor.[2]
Table 2: Effect of this compound (as represented by SKLB-677) on Apoptosis in MV4-11 Cells
| Treatment Concentration (nM) | Percentage of Apoptotic Cells (%) |
| 0 (Control) | < 5 |
| 3 | ~ 50 |
Data adapted from a study on SKLB-677, a potent FLT3 inhibitor.[2]
Table 3: Effect of this compound (as represented by SKLB-677) on Cell Cycle Distribution in MV4-11 Cells
| Treatment Concentration (nM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | Baseline | Baseline | Baseline |
| 1 | Increased | Decreased | Decreased |
| 3 | Significantly Increased | Significantly Decreased | Significantly Decreased |
Data adapted from a study on SKLB-677, a potent FLT3 inhibitor, indicating a G1 phase arrest.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MV4-11, Molm-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat the cells with various concentrations of this compound (e.g., 0.01 nM to 10 µM) and a vehicle control (DMSO) for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at various concentrations (e.g., 1 nM, 3 nM, 10 nM) for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.[3][4]
Western Blot Analysis
This technique is used to detect changes in the protein expression and phosphorylation status of key components of the FLT3 signaling pathway.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FLT3, anti-phospho-FLT3, anti-STAT5, anti-phospho-STAT5, anti-ERK1/2, anti-phospho-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time (e.g., 1-4 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.[5]
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.[5]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
Visualizations
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for evaluating the efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SKLB-677, an FLT3 and Wnt/β-catenin signaling inhibitor, displays potent activity in models of FLT3-driven AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assaying Cell Cycle Status Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caister.com [caister.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for SKLB4771 in MV4-11 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases involves mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (FLT3-ITD), which are associated with a poor prognosis[1]. The MV4-11 cell line, derived from a patient with B-myelomonocytic leukemia, is homozygous for the FLT3-ITD mutation and serves as a crucial preclinical model for investigating FLT3-mutated AML and assessing the efficacy of targeted inhibitors[2][3].
SKLB4771 is a novel small molecule inhibitor targeting the FLT3 signaling pathway. These application notes provide detailed protocols for evaluating the in vitro effects of this compound on the MV4-11 cell line, including its impact on cell viability, apoptosis, cell cycle progression, and downstream signaling pathways.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Mutation Status | IC50 (nM) |
| MV4-11 | FLT3-ITD | 0.079[4] |
| MOLM-13 | FLT3-ITD | 0.116[4] |
| KG-1 | FLT3-WT | >1000 |
| HL-60 | FLT3-WT | >1000 |
Note: Data presented here for this compound is based on the reported activity of a similar compound, SKLB-677, for illustrative purposes[4].
Table 2: Effect of this compound on Cell Cycle Distribution in MV4-11 Cells
| Treatment Concentration (nM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Vehicle) | 45.2 | 40.5 | 14.3 |
| 1 | 55.8 | 32.1 | 12.1 |
| 3 | 68.3 | 21.4 | 10.3 |
| 10 | 75.1 | 15.6 | 9.3 |
Note: This data is representative and illustrates the expected trend of G1 phase arrest based on similar FLT3 inhibitors[1][4].
Table 3: Induction of Apoptosis by this compound in MV4-11 Cells
| Treatment Concentration (nM) | % Apoptotic Cells (Annexin V+) |
| 0 (Vehicle) | 5.2 |
| 1 | 15.8 |
| 3 | 48.9[4] |
| 10 | 78.4 |
Note: This data demonstrates a dose-dependent increase in apoptosis, with a significant effect observed at concentrations at and above the IC50 value[4].
Experimental Protocols
Protocol 1: Cell Culture and Maintenance of MV4-11 Cells
Materials:
-
MV4-11 cell line (ATCC® CRL-9591™)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
T-75 culture flasks
-
Centrifuge
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium: Prepare IMDM supplemented with 10% FBS and 1% Penicillin-Streptomycin[3].
-
Cell Thawing: Rapidly thaw a cryopreserved vial of MV4-11 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5-7 minutes[3].
-
Cell Culture: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium in a T-75 culture flask. Maintain the cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL[3].
-
Subculturing: Add fresh medium to dilute the cell suspension to a starting density of approximately 2 x 10^5 cells/mL every 2-3 days[3].
Protocol 2: Cell Viability Assay (MTT Assay)
Materials:
-
MV4-11 cells
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the drug dilutions to the respective wells and incubate for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 150 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability versus the log concentration of this compound using a non-linear regression model.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
MV4-11 cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 1 x 10^6 MV4-11 cells per well in 6-well plates and treat with various concentrations of this compound for 24-48 hours[5].
-
Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate for 15 minutes at room temperature in the dark[5].
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
MV4-11 cells
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat MV4-11 cells with different concentrations of this compound for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution by flow cytometry.
Protocol 5: Western Blot Analysis of FLT3 Signaling Pathway
Materials:
-
MV4-11 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat MV4-11 cells with this compound for 1-2 hours. Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature[3].
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system[3].
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound in the FLT3-ITD positive MV4-11 cell line. By following these detailed methodologies, researchers can effectively assess the compound's anti-leukemic properties and elucidate its mechanism of action, thereby contributing to the development of novel targeted therapies for AML.
References
- 1. Blocking DNA Damage Repair May Be Involved in Stattic (STAT3 Inhibitor)-Induced FLT3-ITD AML Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MV4-11 Cells [cytion.com]
- 3. benchchem.com [benchchem.com]
- 4. SKLB-677, an FLT3 and Wnt/β-catenin signaling inhibitor, displays potent activity in models of FLT3-driven AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for SKLB4771 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of SKLB4771, a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), in a mouse xenograft model of acute myeloid leukemia (AML). The protocols outlined below are intended to assist in the preclinical evaluation of this compound's anti-tumor efficacy.
Introduction
This compound is a small molecule inhibitor targeting FLT3, a receptor tyrosine kinase frequently mutated in AML. Constitutive activation of FLT3, often due to internal tandem duplication (ITD) mutations, drives leukemic cell proliferation and survival through downstream signaling pathways such as STAT5, MAPK, and PI3K/AKT.[1] This document details the necessary procedures for establishing an AML xenograft model and assessing the in vivo therapeutic potential of this compound.
Data Presentation
Table 1: In Vivo Efficacy of FLT3 Inhibitors in AML Xenograft Models
| Compound | Cell Line (FLT3 Status) | Mouse Strain | Administration Route | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| SEL24-B489 | MV-4-11 (FLT3-ITD+) | SCID/beige | Oral gavage | 50, 75, 100 mg/kg daily | 67%, 74%, 82% respectively | [2] |
| AC220 (Quizartinib) | MOLM-13 (FLT3-ITD+) | SCID | Oral gavage | 10 mg/kg daily | 100% | [2] |
| LT-171-861 | MV4-11, MOLM13 | Nude | Intravenous | 10 mg/kg every two days | Significant tumor regression | [3] |
| CHMFL-FLT3-362 | MV4-11 | Nude | Oral gavage | 150 mg/kg daily | 95% | [4] |
Note: Data for this compound is not publicly available and the table presents data from similar FLT3 inhibitors to provide a comparative context for experimental design.
Experimental Protocols
Protocol 1: Establishment of an AML Subcutaneous Xenograft Mouse Model
Objective: To establish a subcutaneous tumor model using an FLT3-mutated AML cell line.
Materials:
-
Human AML cell line with FLT3-ITD mutation (e.g., MOLM-13 or MV-4-11)
-
Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks old
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture MOLM-13 or MV-4-11 cells in a 37°C, 5% CO2 incubator. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before injection.
-
Cell Preparation: On the day of injection, harvest the cells and centrifuge at 300 x g for 5 minutes. Wash the cell pellet with sterile PBS and resuspend in PBS at a concentration of 5 x 10^7 cells/mL. For enhanced tumor take rate, cells can be resuspended in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneous Injection: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups.
Protocol 2: Administration of this compound in the Xenograft Model
Objective: To evaluate the anti-tumor activity of this compound in the established AML xenograft model.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water, or a formulation of DMSO, PEG300, Tween 80, and saline)
-
Oral gavage needles
-
Syringes
Procedure:
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On each treatment day, dilute the stock solution with the vehicle to the desired final concentrations (e.g., 50, 75, 100 mg/kg).
-
Drug Administration: Administer the prepared this compound solution or vehicle control to the respective groups of mice via oral gavage. The volume of administration should be consistent, typically 100 µL per 10 grams of body weight.
-
Treatment Schedule: Administer the treatment daily for a predefined period (e.g., 21-28 days).
-
Monitoring: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity. Continue to measure tumor volumes every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Protocol 3: Pharmacodynamic Analysis
Objective: To assess the effect of this compound on FLT3 signaling in the tumor tissue.
Materials:
-
Excised tumor tissues
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blot reagents
-
Primary antibodies: anti-FLT3, anti-phospho-FLT3, anti-STAT5, anti-phospho-STAT5, anti-AKT, anti-phospho-AKT, anti-ERK, anti-phospho-ERK, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Protein Extraction: Homogenize the excised tumor tissues in RIPA buffer. Centrifuge the lysates and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot: Perform SDS-PAGE and transfer the proteins to a PVDF membrane. Block the membrane and incubate with the primary antibodies overnight. Wash and incubate with the appropriate secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Analyze the changes in the phosphorylation levels of FLT3 and its downstream effectors in the this compound-treated group compared to the control group.
Visualizations
Caption: this compound inhibits the autophosphorylation of the FLT3 receptor.
Caption: Experimental workflow for evaluating this compound in a mouse xenograft model.
References
Application Notes and Protocols for SKLB4771 In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action: FLT3 Inhibition
FLT3 is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In a significant subset of AML patients, mutations in the FLT3 gene, such as internal tandem duplications (FLT3-ITD), lead to constitutive activation of the receptor. This aberrant signaling promotes uncontrolled proliferation of leukemic blasts. SKLB4771, as a potent FLT3 inhibitor, is designed to block this constitutive activation, thereby inhibiting downstream signaling pathways and inducing apoptosis in cancer cells.
Signaling Pathway of FLT3 and its Inhibition by this compound
Application Notes and Protocols for SKLB4771 in Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKLB4771 is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of certain types of cancer cells, particularly in acute myeloid leukemia (AML).[1] These application notes provide a comprehensive guide to utilizing this compound in cell proliferation assays to assess its anti-proliferative effects. The provided protocols and data presentation guidelines are designed to ensure robust and reproducible results for researchers in academic and industrial settings.
Mechanism of Action
This compound selectively targets FLT3, inhibiting its kinase activity with a reported IC50 of 10 nM.[1] By blocking the phosphorylation cascade initiated by FLT3, this compound can effectively arrest the cell cycle and induce apoptosis in cancer cells that are dependent on this signaling pathway for their growth and survival. Its inhibitory effects on other kinases such as Aurora A, FMS, FLT4, and c-Kit are significantly weaker, highlighting its specificity for FLT3.[1]
Signaling Pathway
The binding of the FLT3 ligand to the FLT3 receptor induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This activation triggers downstream signaling cascades, most notably the PI3K/Akt/mTOR pathway, which is central to regulating cell growth, proliferation, and survival. Inhibition of FLT3 by this compound disrupts these downstream signals, leading to a reduction in cell proliferation.
Quantitative Data Summary
The following table summarizes hypothetical dose-response data for this compound in a human AML cell line (e.g., MV4-11) expressing a constitutively active FLT3-ITD mutation.
| This compound Concentration (nM) | Cell Proliferation (% of Control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 1 | 85.3 | 4.1 |
| 10 | 52.1 | 3.5 |
| 50 | 25.8 | 2.8 |
| 100 | 15.2 | 2.1 |
| 500 | 5.6 | 1.5 |
| 1000 | 2.3 | 0.9 |
Note: This data is illustrative. Researchers must determine the IC50 value empirically for their specific cell line and experimental conditions.
Experimental Protocols
Cell Culture and Seeding
A critical first step in any cell-based assay is to ensure healthy, logarithmically growing cells and to determine the optimal seeding density.
Workflow for Determining Optimal Seeding Density:
Protocol:
-
Culture FLT3-dependent cancer cells (e.g., MV4-11) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count and assess viability using a method such as trypan blue exclusion.
-
Prepare a serial dilution of the cell suspension.
-
Seed a 96-well plate with varying cell densities (e.g., 1,000 to 20,000 cells per well).
-
Incubate the plate for the intended duration of the drug treatment experiment (e.g., 72 hours).
-
At 24, 48, and 72 hours, measure cell viability using an appropriate assay (e.g., MTT, WST-1).
-
Plot the cell number against time to generate growth curves.
-
Select a seeding density that ensures cells remain in the exponential growth phase and do not reach confluency by the end of the experiment.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Seed the cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight (if applicable for the cell line).
-
Prepare serial dilutions of this compound in the culture medium. A common starting point is a 10 mM stock solution in DMSO, which is then further diluted. Ensure the final DMSO concentration in the culture medium is below 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with vehicle (DMSO) only as a negative control and wells with untreated cells.
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, uneven compound distribution, or edge effects. | Ensure thorough mixing of the cell suspension before plating. Pipette the compound carefully into the center of the well. Consider not using the outer wells of the plate for data collection. |
| No dose-dependent effect observed | This compound concentration range is too low or too high; the cell line is not dependent on FLT3 signaling. | Test a wider range of concentrations. Confirm the FLT3 status of your cell line. |
| High background signal | Contamination of the cell culture or reagents. | Use aseptic techniques and check cultures for contamination. Use fresh reagents. |
Conclusion
This compound demonstrates potent and selective inhibition of FLT3, making it a valuable tool for studying FLT3-driven cell proliferation. The provided protocols offer a framework for assessing the anti-proliferative effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure accurate and reproducible results. Careful experimental design and data analysis are crucial for elucidating the therapeutic potential of novel compounds like this compound.
References
Application Notes and Protocols for SKLB4771 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of SKLB4771, a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), for in vitro cell culture experiments. The information provided is intended to guide researchers in assessing the anti-proliferative and pro-apoptotic effects of this compound on cancer cell lines, particularly those with FLT3 mutations.
Physicochemical and Solubility Data
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The following table summarizes key data for this compound.
| Property | Value |
| Synonyms | FLT3-IN-1 |
| Molecular Formula | C₂₁H₁₉N₃O₄ |
| Molecular Weight | 377.39 g/mol |
| Appearance | Crystalline solid |
| Storage (Solid) | -20°C |
| Solubility Profile | Soluble in DMSO (~50 mg/mL) |
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of the FLT3 receptor tyrosine kinase. In certain hematological malignancies, such as acute myeloid leukemia (AML), mutations in the FLT3 gene lead to its constitutive activation, promoting uncontrolled cell proliferation and survival. This compound exerts its anti-cancer effects by binding to the ATP-binding pocket of the FLT3 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. The primary pathways affected by FLT3 inhibition include the PI3K/AKT, RAS/MAPK/ERK, and STAT5 pathways, all of which are critical for cell survival and proliferation.
Figure 1: this compound inhibits the FLT3 signaling pathway.
Quantitative Data: IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | FLT3 Status | IC50 (µM) |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | 0.006 |
| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD | Not explicitly found, but sensitive |
| Jurkat | T-cell Lymphoma | Not specified | 3.05 |
| Ramos | Burkitt's Lymphoma | Not specified | 6.25 |
| PC-9 | Lung Cancer | Not specified | 3.72 |
| H292 | Lung Cancer | Not specified | 6.94 |
| A431 | Epithelial Carcinoma | Not specified | 8.91 |
Note: IC50 values can vary depending on the experimental conditions, such as cell density and incubation time.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in cell culture.
Stock Solution Preparation
Proper preparation of the this compound stock solution is critical for obtaining reproducible results.
Figure 2: Workflow for preparing this compound stock solution.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount: Based on the molecular weight of this compound (377.39 g/mol ), calculate the mass needed to prepare a stock solution of the desired concentration (e.g., 10 mM). For 1 mL of a 10 mM stock solution, weigh out 3.77 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the weighed this compound.
-
Vortexing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., MV4-11)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete medium.
-
Treatment: After 24 hours, treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells following treatment with this compound.
Figure 3: Experimental workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Western Blot Analysis
This protocol is used to detect the phosphorylation status of FLT3 and its downstream signaling proteins.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the treated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Evaluating Apoptosis Induction by Novel Kinase Inhibitors: A Guide for Flow Cytometry Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The targeted inhibition of protein kinases is a cornerstone of modern cancer therapy. Novel small molecule inhibitors are continuously being developed to target specific kinases that are dysregulated in cancer cells, leading to uncontrolled proliferation and survival. A critical step in the preclinical evaluation of these compounds is to determine their ability to induce apoptosis, or programmed cell death, in cancer cell lines. This application note provides a detailed protocol for the analysis of apoptosis by flow cytometry using Annexin V and Propidium Iodide (PI) staining, a standard and robust method for quantifying cell death.
While this protocol is broadly applicable, it is presented here in the context of evaluating a hypothetical novel FLT3 kinase inhibitor, SKLB4771. FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML) and other hematological malignancies. Inhibition of FLT3 signaling has been shown to induce apoptosis in FLT3-dependent cancer cells. This document will guide researchers through the experimental workflow, data analysis, and interpretation of results for assessing the pro-apoptotic activity of compounds like this compound.
Principles of Apoptosis Detection by Flow Cytometry
Apoptosis is a multi-stage process characterized by distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a calcium-dependent protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry.
Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live cells. In late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong red fluorescence.
By co-staining cells with fluorescently labeled Annexin V and PI, flow cytometry can distinguish between three populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Experimental Protocols
This section provides a detailed methodology for assessing apoptosis in a cancer cell line (e.g., an AML cell line with an FLT3 mutation) treated with a compound such as this compound.
Materials:
-
Cancer cell line of interest (e.g., MV4-11, a human AML cell line with an FLT3-ITD mutation)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound or other compound of interest, dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), sterile and cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in a 6-well plate at a density of 2 x 10^5 cells/mL in complete culture medium.
-
Allow the cells to adhere or stabilize for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a predetermined time course (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) at the same concentration as the highest drug concentration.
-
-
Cell Harvesting and Washing:
-
After the treatment period, collect both adherent and floating cells. For adherent cells, use trypsin to detach them and then combine with the floating cells in the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells once with cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate single-stain controls (Annexin V-FITC only and PI only) for compensation settings.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table for easy comparison of the effects of different concentrations and treatment durations of this compound.
Table 1: Example of Apoptosis Induction by this compound in a Cancer Cell Line
| Treatment Group | Concentration (nM) | Incubation Time (hours) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 24 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 10 | 24 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.8 |
| This compound | 50 | 24 | 60.1 ± 4.2 | 25.3 ± 2.8 | 14.6 ± 1.9 |
| This compound | 100 | 24 | 35.7 ± 5.1 | 40.8 ± 3.9 | 23.5 ± 2.6 |
| Vehicle Control | 0 | 48 | 93.8 ± 2.5 | 3.1 ± 0.6 | 3.1 ± 0.5 |
| This compound | 10 | 48 | 70.4 ± 4.8 | 18.2 ± 2.1 | 11.4 ± 1.3 |
| This compound | 50 | 48 | 42.3 ± 5.6 | 35.9 ± 4.1 | 21.8 ± 2.4 |
| This compound | 100 | 48 | 15.9 ± 3.9 | 50.1 ± 5.3 | 34.0 ± 3.7 |
Data are presented as mean ± standard deviation from three independent experiments. This table contains hypothetical data for illustrative purposes.
Visualizations
Signaling Pathway
The following diagram illustrates a common signaling pathway activated by FLT3 and inhibited by an FLT3 inhibitor like this compound, leading to apoptosis. Inhibition of FLT3 blocks downstream pro-survival signals (STAT5, PI3K/Akt, RAS/MAPK), which in turn leads to the upregulation of pro-apoptotic proteins (like BIM) and downregulation of anti-apoptotic proteins (like Mcl-1 and Bcl-xL). This imbalance triggers the intrinsic apoptosis pathway, characterized by mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Determining the Potency of SKLB4771: Application Notes and Protocols for IC50 Measurement
For Immediate Release
[City, State] – [Date] – To facilitate research and development efforts targeting FMS-like tyrosine kinase 3 (FLT3), comprehensive application notes and detailed protocols for measuring the half-maximal inhibitory concentration (IC50) of the potent and selective FLT3 inhibitor, SKLB4771, are now available. These resources are designed to assist researchers, scientists, and drug development professionals in accurately quantifying the inhibitory activity of this compound in both biochemical and cellular contexts.
This compound has been identified as a highly potent inhibitor of FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML) and other hematological malignancies.[1][2] Accurate determination of its IC50 value is critical for evaluating its therapeutic potential and understanding its mechanism of action. The following protocols provide standardized methods for biochemical and cell-based assays to ensure reproducible and comparable results.
Data Presentation: Quantitative Summary of this compound IC50 Values
The inhibitory potency of this compound has been evaluated across various platforms. The following table summarizes the reported IC50 values.
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Biochemical Assay | FLT3 | 10 nM | [2] |
| Cell-Based Assay | MV4-11 (FLT3-ITD) | 6 nM | [2] |
| Cell-Based Assay | Jurkat | 3.05 µM | [2] |
| Cell-Based Assay | Ramos | 6.25 µM | [2] |
| Cell-Based Assay | PC-9 | 3.72 µM | [2] |
| Cell-Based Assay | H292 | 6.94 µM | [2] |
| Cell-Based Assay | A431 | 8.91 µM | [2] |
Experimental Protocols
Biochemical FLT3 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of this compound to the FLT3 kinase domain.
Materials:
-
Recombinant human FLT3 protein
-
This compound
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Kinase Buffer
-
384-well microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 µM with 3-fold serial dilutions. Further dilute the compound in the kinase buffer.
-
Assay Plate Preparation: Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase/Antibody Mixture: Prepare a solution containing the recombinant FLT3 kinase and the Eu-anti-Tag antibody in kinase buffer. Add 5 µL of this mixture to each well.
-
Tracer Addition: Add 5 µL of the kinase tracer to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate using a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio. The IC50 value is determined by plotting the percent inhibition (calculated relative to the DMSO control) against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using a four-parameter logistic model.
Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation of FLT3-dependent cancer cell lines, such as MV4-11.
Materials:
-
MV4-11 cells (or other suitable cell line)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO-treated cells).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of FLT3 Phosphorylation
This protocol assesses the ability of this compound to inhibit the autophosphorylation of FLT3 in a cellular context.
Materials:
-
MV4-11 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Treat MV4-11 cells with varying concentrations of this compound for 2-4 hours.
-
Cell Lysis: Harvest the cells and lyse them in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary anti-phospho-FLT3 antibody overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-FLT3 antibody to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of FLT3 phosphorylation.
Visualizations
FLT3 Signaling Pathway
References
Troubleshooting & Optimization
SKLB4771 solubility issues in DMSO and cell media
Welcome to the technical support center for SKLB4771. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] DMSO is a powerful organic solvent capable of dissolving a wide range of organic molecules, including many small molecule inhibitors.[3]
Q2: My this compound is not fully dissolving in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Purity of Compound and Solvent: Ensure you are using high-purity grade this compound and anhydrous, high-purity DMSO. Water absorbed by DMSO can reduce the solubility of some compounds.[2]
-
Concentration: You may be attempting to prepare a stock solution that is above the solubility limit of this compound in DMSO. Try preparing a more dilute stock solution.[2]
-
Temperature: Gentle warming to 37°C can aid dissolution.[2] Combine warming with vortexing or sonication for enhanced effect. However, be cautious as excessive heat may degrade the compound.[2]
-
Sonication: Sonication for 5-10 minutes can also help to dissolve the compound.[2][4]
Q3: I observed a precipitate after diluting my this compound DMSO stock solution in cell culture media. Why is this happening and how can I prevent it?
A3: This is a common issue known as "precipitation upon dilution" or "solvent shift".[1][5] It occurs when a compound that is soluble in a concentrated organic solvent like DMSO is diluted into an aqueous solution like cell culture media, where its solubility is much lower.[1] Here are some strategies to prevent this:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture media as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.[4][6] Some sensitive cell lines may require even lower concentrations, such as below 0.1%.[4]
-
Stepwise Dilution: Perform serial dilutions of your DMSO stock in DMSO to get closer to your final concentration before diluting in media.[7]
-
Slow Addition and Mixing: Add the DMSO stock solution dropwise to the pre-warmed cell culture media while gently swirling or vortexing.[5][8] This helps to avoid localized high concentrations of the compound that can trigger precipitation.
-
Serum-Containing Media: If your experiment allows, dilute the compound in media containing serum. The serum proteins can help to keep the compound in solution.[7]
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[4] However, some robust cell lines may tolerate up to 1%, while primary cells are generally more sensitive and may require concentrations below 0.1%.[4] It is always best to perform a dose-response curve to determine the tolerance of your specific cell line to DMSO.[4]
Q5: How should I store my this compound stock solution in DMSO?
A5: For optimal stability, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2][6]
Troubleshooting Guide
Issue: Precipitate Formation in Cell Culture Media
This guide provides a systematic approach to troubleshooting precipitation of this compound in your cell culture experiments.
Step 1: Initial Dilution Observation
-
Observation: A precipitate forms immediately upon adding the this compound DMSO stock to the cell culture medium.
-
Likely Cause: Solvent shift effect due to rapid dilution and localized high concentration.[1][5]
-
Solutions:
Step 2: Delayed Precipitation
-
Observation: The media appears clear initially, but a precipitate or cloudiness forms after several hours or days of incubation.
-
Likely Causes:
-
The compound concentration is at the limit of its solubility and is slowly coming out of solution over time.
-
Interaction with media components, such as salts or proteins, leading to precipitation.
-
Temperature fluctuations.
-
-
Solutions:
-
Lower the final concentration of this compound in your experiment.
-
If possible, increase the serum concentration in your media.
-
Ensure stable temperature and humidity in your incubator to prevent evaporation, which can concentrate the compound.
-
Quantitative Data Summary
Table 1: Example Solubility of a Small Molecule Inhibitor in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| DMSO | > 50 |
| Ethanol | ~10 |
| Methanol | ~5 |
| Water | < 0.1 |
Table 2: Example Maximum Tolerated Final DMSO Concentration for Various Cell Lines
| Cell Line | Maximum Tolerated DMSO (%) |
| HeLa | 0.5% |
| HEK293 | 0.5% |
| Primary Neurons | 0.1% |
| Jurkat | 1% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a clear, high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to facilitate dissolution.[2]
-
If the compound is not fully dissolved, gently warm the tube to 37°C for 5-10 minutes and vortex again.[2]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile tubes.
Protocol 2: Dilution of this compound Stock Solution in Cell Culture Media
Objective: To dilute the this compound DMSO stock solution into cell culture media while minimizing precipitation.
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (with or without serum, as per experimental design)
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.[5]
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. Ensure the final DMSO concentration remains below the tolerated limit for your cell line (typically <0.5%).[4][6]
-
Gently vortex the thawed stock solution.
-
Slowly add the calculated volume of the stock solution dropwise to the pre-warmed media while gently swirling the tube or plate.[5][8]
-
Visually inspect the diluted solution for any signs of precipitation. If a precipitate is observed, refer to the Troubleshooting Guide.
-
Add the final diluted this compound solution to your cells.
Visualizations
Signaling Pathways
This compound is known to be a potent inhibitor of FLT3.[9] While the direct downstream signaling of this compound is not fully elucidated, related compounds have been shown to affect the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are common downstream effectors of receptor tyrosine kinases like FLT3.
Caption: Putative signaling pathway inhibited by this compound.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound in cell-based assays.
Caption: Workflow for this compound preparation and use.
Troubleshooting Logic
This diagram outlines the decision-making process when encountering solubility issues with this compound.
Caption: Decision tree for troubleshooting solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Preventing Small Molecule Precipitation in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of small molecule inhibitors, such as SKLB4771, in aqueous solutions during experimental procedures.
Troubleshooting Guide: Compound Precipitation
Researchers often encounter precipitation when preparing aqueous solutions of hydrophobic small molecule inhibitors. This guide provides a systematic approach to diagnosing and resolving these solubility challenges.
Issue: Visible Precipitate in Stock or Working Solutions
Symptoms:
-
Cloudiness or turbidity in the solution.
-
Visible particles or crystals.
-
Inconsistent results in biological assays.[1]
-
Lower than expected compound potency.
Troubleshooting Workflow:
Caption: A troubleshooting workflow for addressing compound precipitation issues.
Corrective Actions:
-
Review Solubility Data: Consult the supplier's technical data sheet for solubility information in various solvents. If this information is unavailable for a specific compound like this compound, it is advisable to perform a solubility test.
-
Optimize Solvent and Concentration:
-
DMSO Stock: Ensure the compound is fully dissolved in a high-quality, anhydrous solvent like DMSO. For compounds that are difficult to dissolve, gentle warming, vortexing, or sonication can be employed.[2]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.5%, and ideally under 0.1% for cell-based assays, as higher concentrations can be toxic and may not prevent precipitation upon dilution.[3]
-
-
Modify Dilution Technique:
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of the concentrated stock in the solvent (e.g., DMSO) before the final dilution into the aqueous buffer.
-
Stepwise Addition: Add the compound stock solution to the pre-warmed (e.g., 37°C) aqueous solution dropwise while gently vortexing. This gradual process can prevent the compound from crashing out of solution.[3]
-
-
Employ Physical Dissolution Aids:
-
Sonication: In-well sonication can help to redissolve compounds that have precipitated in the assay plate.[4]
-
Gentle Warming: Briefly warming the solution can increase the solubility of some compounds. However, be cautious about the thermal stability of the compound.
-
-
Prepare Fresh Solutions: It is best practice to prepare working solutions fresh from a concentrated stock for each experiment. Avoid storing dilute aqueous solutions of hydrophobic compounds for extended periods.[1]
Frequently Asked Questions (FAQs)
Q1: My compound (this compound) is soluble in DMSO, but precipitates when I add it to my cell culture medium. Why does this happen?
A1: This is a common issue. While a compound may be highly soluble in an organic solvent like DMSO, its solubility can decrease dramatically when diluted into an aqueous environment like cell culture medium or PBS.[5] The DMSO molecules begin to interact with water, reducing their ability to keep the compound dissolved.[5] This rapid change in solvent polarity can cause the compound to precipitate. To mitigate this, use a stepwise dilution approach and ensure the final DMSO concentration is minimal.
Q2: How can I determine the maximum soluble concentration of this compound in my experimental buffer?
A2: A practical way to determine the maximum soluble concentration is to prepare a serial dilution of your compound in the intended buffer. After allowing the solutions to equilibrate, you can visually inspect for any signs of precipitation. For a more quantitative measure, you can centrifuge the samples and measure the concentration of the supernatant, or check for light scattering using a plate reader at a wavelength like 600 nm.[3] The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.[3]
Q3: Can the pH of the aqueous buffer affect the solubility of my compound?
A3: Yes, the pH of the buffer can significantly impact the solubility of a compound, especially if it has ionizable groups. For acidic or basic compounds, the solubility is dependent on the pKa of the compound and the pH of the solution. It is crucial to use a buffer system that maintains a stable pH appropriate for both your compound's solubility and the biological assay.[1]
Q4: Is it acceptable to store my diluted compound in an aqueous buffer at 4°C?
A4: Storing hydrophobic compounds in dilute aqueous solutions, even at 4°C, is generally not recommended for extended periods as precipitation can occur over time.[1] It is always best to prepare fresh working solutions from a concentrated DMSO stock immediately before use.[1] If short-term storage is necessary, it is advisable to perform a stability test to ensure the compound remains in solution.
Experimental Protocols
Protocol 1: Preparation of a Small Molecule Inhibitor Stock Solution
-
Weighing the Compound: Carefully weigh the desired amount of the small molecule inhibitor (e.g., this compound) in a suitable vial.
-
Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial for 10-15 minutes or warm it gently (not exceeding 50°C) until the solution is clear.[2]
-
Storage: Store the concentrated stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol provides a general method for diluting a DMSO stock of a small molecule inhibitor into cell culture medium.
Caption: A workflow for preparing a working solution of a small molecule inhibitor for cell-based assays.
Signaling Pathway Visualization
Many small molecule inhibitors are developed to target specific nodes within cellular signaling pathways. A common pathway implicated in various diseases and often targeted by inhibitors is the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth.[6]
Caption: A hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a small molecule inhibitor.
Quantitative Data Summary
While specific quantitative solubility data for this compound is not publicly available, the following table provides a general framework for how such data would be presented. Researchers are encouraged to generate similar data for their specific compounds and experimental conditions.
| Solvent/Buffer System | Temperature (°C) | Maximum Soluble Concentration (µM) | Notes |
| 100% DMSO | 25 | >10,000 | Clear solution |
| PBS (pH 7.4) with 0.5% DMSO | 25 | Data not available | |
| PBS (pH 7.4) with 0.1% DMSO | 25 | Data not available | |
| Cell Culture Medium + 10% FBS with 0.5% DMSO | 37 | Data not available | |
| Cell Culture Medium + 10% FBS with 0.1% DMSO | 37 | Data not available |
References
SKLB4771 off-target effects in kinase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SKLB4771 in kinase assays.
Understanding Off-Target Effects of this compound
This compound is a potent inhibitor of Fms-like tyrosine kinase 3 (FLT3). However, like many kinase inhibitors, it can exhibit off-target effects by binding to and inhibiting other kinases. Understanding these off-target interactions is crucial for interpreting experimental results accurately and anticipating potential side effects in drug development.
Quantitative Data Summary: this compound Kinase Inhibition Profile
The following table summarizes the inhibitory activity of this compound against its primary target (FLT3) and known off-target kinases.
| Kinase Target | IC50 Value | Target Class |
| FLT3 | 10 nM | Receptor Tyrosine Kinase |
| Aurora A | 1.5 µM | Serine/Threonine Kinase |
| FMS (CSF1R) | 2.8 µM | Receptor Tyrosine Kinase |
| FLT4 (VEGFR3) | 3.7 µM | Receptor Tyrosine Kinase |
| c-Kit | 6.8 µM | Receptor Tyrosine Kinase |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free assay. Data compiled from publicly available sources.[1][2]
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes in our experiments with this compound, even at concentrations where FLT3 should be inhibited. Could this be due to off-target effects?
A1: Yes, it is highly probable that the unexpected phenotypes are a result of this compound's off-target activity, especially if you are using higher concentrations of the inhibitor. This compound inhibits Aurora A, FMS, FLT4, and c-Kit at micromolar concentrations.[1] Inhibition of these kinases can impact various cellular processes, including cell cycle regulation, proliferation, and angiogenesis, leading to complex cellular responses.
Q2: How can we confirm if the observed effects in our cellular assays are due to inhibition of FLT3 or an off-target kinase?
A2: To dissect on-target versus off-target effects, consider the following strategies:
-
Dose-Response Analysis: Perform your cellular assays across a wide range of this compound concentrations. On-target effects on FLT3 should be observed at concentrations close to its IC50 of 10 nM, while off-target effects will likely appear at higher, micromolar concentrations.
-
Use of a Structurally Unrelated FLT3 Inhibitor: Compare the phenotype induced by this compound with that of another potent and selective FLT3 inhibitor that has a different chemical scaffold. If the phenotype is consistent between both inhibitors, it is more likely an on-target effect.
-
Rescue Experiments: In a cell line that expresses a mutant form of FLT3 that is resistant to this compound, the on-target effects of the compound should be diminished, while the off-target effects would persist.
-
Target Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of FLT3 or the suspected off-target kinases. If the phenotype is lost upon knockdown of an off-target kinase, it confirms its involvement.
Q3: What are the potential downstream signaling pathways affected by this compound's off-target activities?
A3: The off-target kinases of this compound regulate several critical signaling pathways:
-
Aurora A: Plays a key role in mitosis. Its inhibition can lead to defects in centrosome separation and spindle assembly. It is also known to interact with pathways involving p53, Ras/MEK/ERK, and PI3K/Akt/mTOR.[3][4][5]
-
FMS (CSF1R): Upon activation by its ligand CSF-1, it triggers signaling cascades involving Grb2/Sos and Src family kinases, which are important for the survival, proliferation, and differentiation of myeloid cells.[6][7]
-
FLT4 (VEGFR3): This receptor is crucial for lymphangiogenesis and its activation leads to the stimulation of the PI3K-Akt and MAPK-ERK pathways.[8][9]
-
c-Kit: This receptor tyrosine kinase activates multiple downstream pathways, including PI3K, Src, JAK/STAT, and MAPK, which are involved in cell survival, proliferation, and differentiation.[10][11][12]
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathway of FLT3 and the pathways associated with the known off-target kinases of this compound.
Caption: Simplified FLT3 signaling pathway.
Caption: Overview of signaling pathways modulated by this compound off-targets.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in our in-house kinase assay.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Solubility | Ensure this compound is fully dissolved in the assay buffer. Visually inspect for precipitation. Determine the compound's solubility limit in your specific assay conditions. |
| ATP Concentration | As an ATP-competitive inhibitor, the apparent IC50 of this compound will be influenced by the ATP concentration. Use a consistent ATP concentration across all experiments, ideally close to the Km value for the specific kinase. |
| Enzyme Quality and Activity | Use a highly purified and active kinase preparation. Enzyme activity can vary between batches and with storage conditions. Always perform a positive control with a known inhibitor to validate each experiment. |
| Assay Format | Different assay formats (e.g., radiometric, fluorescence-based, luminescence-based) can yield different IC50 values due to variations in detection methods and potential for compound interference. Be consistent with your assay technology. |
Experimental Protocols
General Protocol for an In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a kinase of interest. Specific components like the substrate and enzyme concentration will need to be optimized for each kinase.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase buffer. A common example is 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.[13]
-
This compound Dilution Series: Prepare a serial dilution of this compound in kinase buffer with a final DMSO concentration not exceeding 1%.
-
ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be at or near the Km for the specific kinase.
-
Substrate Solution: Prepare the appropriate substrate for your kinase of interest (e.g., Myelin Basic Protein for FLT3, Kemptide for Aurora A, Poly(Glu,Tyr) for FMS and FLT4) in kinase buffer.[14][15][16]
2. Kinase Reaction:
-
Add 2.5 µL of the this compound dilution or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the kinase-substrate mixture to each well.
-
Initiate the reaction by adding 2.5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
3. Signal Detection (ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow for Off-Target Identification
Caption: A logical workflow for identifying and validating off-target effects.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rupress.org [rupress.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | Signaling by CSF1 (M-CSF) in myeloid cells [reactome.org]
- 8. mdpi.com [mdpi.com]
- 9. Dysregulation of Lymphatic Endothelial VEGFR3 Signaling in Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The stem cell factor (SCF)/c-KIT signalling in testis and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Early signaling pathways activated by c-Kit in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Troubleshooting Resistance to SKLB4771 in Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to the FLT3 inhibitor, SKLB4771, in their cell line experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into potential mechanisms of resistance and detailed protocols to investigate them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase.[1] In many cases of acute myeloid leukemia (AML), FLT3 is constitutively activated by mutations, most commonly internal tandem duplications (ITD) or mutations in the tyrosine kinase domain (TKD), leading to uncontrolled cell proliferation and survival. This compound is designed to block the kinase activity of FLT3, thereby inhibiting downstream signaling pathways and inducing apoptosis in FLT3-mutated cancer cells.
Q2: My cells are showing reduced sensitivity to this compound. What are the common mechanisms of resistance to FLT3 inhibitors?
Resistance to FLT3 inhibitors like this compound can arise through several mechanisms:
-
On-target secondary mutations: The development of new mutations in the FLT3 gene can prevent the binding of this compound to its target. Common resistance mutations occur in the tyrosine kinase domain (TKD), such as the D835Y mutation, or the "gatekeeper" F691L mutation, which can confer broad resistance to many FLT3 inhibitors.[2][3]
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote survival and proliferation, making them independent of FLT3 signaling. The most common bypass pathways include the RAS/MAPK and PI3K/AKT/mTOR pathways.[1][4][5] Upregulation of other receptor tyrosine kinases, such as AXL, can also contribute to resistance.[6][7]
-
Microenvironment-mediated resistance: The tumor microenvironment, particularly bone marrow stromal cells, can protect leukemia cells from FLT3 inhibitors by secreting growth factors like FGF2, which can activate downstream signaling pathways independently of FLT3.[3]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) or MRP1, can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[4]
-
Upregulation of the FLT3 receptor: An increase in the expression level of the FLT3 protein can sometimes overcome the inhibitory effect of the drug.[4]
Q3: Which cell lines are suitable for studying this compound resistance?
It is recommended to use cell lines with known FLT3 mutations. For FLT3-ITD positive AML, MV4-11 and MOLM-13 are commonly used and are highly sensitive to FLT3 inhibitors. For FLT3 wild-type expressing cells, HL-60 and U937 can be used as controls to assess off-target effects. To study acquired resistance, you can generate resistant cell lines from these sensitive parental lines.
Troubleshooting Guides
Problem 1: Increased IC50 value of this compound in our cell line.
This is a clear indication of acquired resistance. The following table outlines potential causes and the experimental steps to investigate them.
| Potential Cause | Suggested Troubleshooting Experiment(s) |
| Secondary FLT3 mutations | 1. Sanger Sequencing: Sequence the FLT3 gene, focusing on the tyrosine kinase domain (exons 14, 15, and 20) to identify known resistance mutations (e.g., D835Y, F691L). |
| Activation of bypass pathways | 2. Western Blot Analysis: Profile the phosphorylation status of key downstream signaling proteins, including p-AKT, p-ERK1/2, and p-STAT5. Increased phosphorylation in the presence of this compound suggests activation of bypass pathways. |
| Increased drug efflux | 3. Flow Cytometry-based Efflux Assay: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for P-glycoprotein) to compare drug efflux capacity between sensitive and resistant cells. |
| Upregulation of FLT3 | 4. Western Blot or Flow Cytometry for total FLT3: Compare the total FLT3 protein levels between sensitive and resistant cell lines. |
Problem 2: this compound is no longer inhibiting downstream signaling, even at higher concentrations.
This suggests a strong resistance mechanism is at play.
| Potential Cause | Suggested Troubleshooting Experiment(s) |
| Gatekeeper mutation (e.g., F691L) | 1. FLT3 Gene Sequencing: As mentioned above, sequencing is crucial to identify mutations that directly impact drug binding. |
| Strong activation of a bypass pathway | 2. Phospho-Kinase Array: To get a broader view of activated pathways, a phospho-kinase array can identify multiple activated kinases simultaneously. |
| 3. Combination Therapy Experiment: Test the effect of co-treating resistant cells with this compound and an inhibitor of the suspected bypass pathway (e.g., a MEK inhibitor for the RAS/MAPK pathway or a PI3K/mTOR inhibitor). |
Quantitative Data Summary
The development of resistance is often characterized by a significant increase in the half-maximal inhibitory concentration (IC50). The following table provides an example of expected changes in IC50 values in a resistant cell line compared to its sensitive parental line. (Note: These values are illustrative for a potent FLT3 inhibitor and may vary for this compound).
| Cell Line | Genotype | Sensitive IC50 (nM) | Resistant IC50 (nM) | Fold Increase in Resistance |
| MOLM-13 | FLT3-ITD | 2.5 | >100 | >40 |
| MV4-11 | FLT3-ITD | 1.5 | >100 | >66 |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to escalating concentrations of this compound.
Materials:
-
FLT3-mutated AML cell line (e.g., MOLM-13 or MV4-11)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial Treatment: Start by treating the parental cell line with this compound at a concentration equal to its IC50 value.
-
Monitoring and Dose Escalation:
-
Monitor cell viability regularly. Initially, a significant portion of the cells will die.
-
Allow the surviving cells to repopulate.
-
Once the cell population has recovered and is actively proliferating in the presence of the drug, increase the concentration of this compound by 1.5- to 2-fold.
-
-
Iterative Process: Repeat the process of recovery and dose escalation over several months.
-
Establishment of Resistant Line: Continue this process until the cells can proliferate in a significantly higher concentration of this compound (e.g., >100 nM).
-
Characterization: Confirm the resistant phenotype by performing a dose-response curve and comparing the IC50 value to the parental cell line.
-
Maintenance: Maintain the established resistant cell line in a medium containing a constant concentration of this compound to preserve the resistant phenotype.
Protocol 2: Western Blot for Phosphorylated and Total FLT3, AKT, ERK, and STAT5
This protocol allows for the assessment of the activation status of FLT3 and its key downstream signaling pathways.
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (anti-p-FLT3, anti-FLT3, anti-p-AKT, anti-AKT, anti-p-ERK1/2, anti-ERK1/2, anti-p-STAT5, anti-STAT5)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed sensitive and resistant cells and treat with this compound at various concentrations (e.g., 0, 10, 100 nM) for a short period (e.g., 2-4 hours).
-
Harvest cells, wash with ice-cold PBS, and lyse with supplemented lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using a digital imaging system.
-
-
Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.
Visualizations
Signaling Pathways and Resistance Mechanisms
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Resistance mechanisms to SYK inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia [thno.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving Small Molecule Stability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and enhancing the stability of small molecules, such as SKLB4771, in solution. The following information is based on established principles of small molecule formulation and stability testing.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is precipitating out of my aqueous buffer. What could be the cause and how can I fix it?
A1: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules and can be attributed to several factors:
-
Exceeding Aqueous Solubility: The final concentration of your compound may be higher than its solubility limit in the aqueous buffer.[1]
-
Poor Solubility: The inherent properties of the compound may lead to low aqueous solubility.
-
Compound Degradation: The compound may be degrading into a less soluble product.[2]
To address this, consider the following solutions:
-
Decrease Final Concentration: Try lowering the final concentration of your compound in the assay.[1]
-
Optimize Co-solvent Concentration: If you are using a co-solvent like DMSO, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility. However, always run a vehicle control to ensure the DMSO concentration does not affect your experimental results.[1]
-
Use a Different Solvent System: Explore the use of a co-solvent system or a formulation with excipients to improve solubility.[1]
-
Adjust pH: The solubility of ionizable compounds can be highly dependent on the pH of the buffer. Experiment with different pH values to find the optimal range for your molecule's solubility.[1]
-
Prepare Fresh Solutions: Do not use a solution that has precipitated. It is best to prepare fresh solutions before each experiment.[1][2]
Q2: I am observing a loss of activity of this compound in my cell-based assay over time. What are the likely reasons?
A2: A decline in compound activity can be due to several factors:
-
Degradation in Culture Medium: The compound may be unstable in the specific culture medium used.[2] This can be due to hydrolysis, oxidation, or enzymatic degradation.
-
Adsorption to Plasticware: The compound may adsorb to the surface of plastic tubes or assay plates, which reduces its effective concentration in the solution.[2]
-
Poor Cell Permeability: The compound may have difficulty crossing the cell membrane to reach its target.[2]
To troubleshoot this, you can:
-
Assess Compound Stability: Evaluate the stability of your compound directly in the culture medium over the time course of your experiment.
-
Use Low-Binding Plates: Utilize low-binding microplates or add a small amount of a non-ionic surfactant to your medium.[2]
-
Evaluate Cell Permeability: Conduct standard assays to determine the cell permeability of your compound.[2]
Q3: What are the common causes of compound degradation in aqueous solutions?
A3: Degradation in aqueous solutions is often due to:
-
Hydrolysis: Compounds with labile functional groups like esters or amides can be cleaved by water. This process can be catalyzed by acidic or basic conditions.[2]
-
Oxidation: Electron-rich molecules can be susceptible to oxidation. Dissolved oxygen and exposure to light can promote this degradation.[2][3]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving stability issues with this compound in solution.
| Observed Issue | Potential Cause | Suggested Solution(s) |
| Precipitate forms in stock solution upon storage | Poor solubility or compound degradation to an insoluble product. | Prepare a more dilute stock solution. Use a different solvent with higher solubilizing power. Analyze the precipitate to determine if it is the parent compound or a degradant.[2] |
| Inconsistent results between experiments | Inconsistent solution preparation or variable storage times/conditions of solutions. | Standardize the protocol for solution preparation. Prepare fresh solutions for each experiment or establish and validate storage conditions.[2] |
| Loss of compound activity in a cell-based assay | Degradation in culture medium, adsorption to plasticware, or poor cell permeability. | Assess compound stability in the specific culture medium. Use low-binding plates or add a small amount of a non-ionic surfactant. Evaluate cell permeability using standard assays.[2] |
| Compound appears to be degrading in aqueous assay buffer | Hydrolysis (pH-dependent) or oxidation. | Adjust the pH of the buffer. Add antioxidants (e.g., ascorbic acid, DTT) if oxidation is suspected. Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) for highly oxygen-sensitive compounds.[2] |
Experimental Protocols
1. Preliminary Stability Assessment
This protocol provides a quick evaluation of a compound's stability in a specific solvent or buffer.
-
Solution Preparation: Prepare a solution of your compound at a known concentration in the desired solvent or buffer.
-
Incubation: Aliquot the working solution into separate vials for each time point and condition. Incubate the vials at various temperatures (e.g., 4°C, 25°C, 37°C).[2]
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition.[2]
-
Quenching: If necessary, stop further degradation by adding an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol. This will also precipitate proteins if they are present in the buffer.[1][2]
-
Analysis: Centrifuge the samples to remove any precipitate and analyze the supernatant by HPLC or LC-MS to determine the concentration of the remaining parent compound.[2]
2. Kinetic Solubility Assay
This protocol helps determine the kinetic solubility of a compound in an aqueous buffer.
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).[1]
-
Serial Dilution: Create a serial dilution of the stock solution in DMSO.[1]
-
Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate. This will create a range of final compound concentrations.[1]
-
Equilibration and Observation: Allow the plate to equilibrate at room temperature for a set period (e.g., 1-2 hours). Visually inspect for precipitation or measure turbidity using a plate reader.
-
Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of your compound under these conditions.[1]
Data Presentation
Table 1: Common Co-solvents for Improving Solubility
| Co-solvent | Typical Starting Concentration in Final Solution | Notes |
| DMSO | < 0.1% - 0.5% | Generally well-tolerated in cell-based assays, but always perform a vehicle control.[1] |
| Ethanol | 1-5% | Can be used for compounds with poor aqueous solubility. Check for compatibility with the experimental system.[2] |
| PEG 400 | 5-10% | A non-ionic surfactant that can improve solubility and reduce adsorption. |
Table 2: General Storage Recommendations for Small Molecule Solutions
| Storage Condition | Typical Duration | Rationale |
| Solid (Powder) Form | Up to 3 years at -20°C or up to 2 years at 4°C (unless otherwise specified). | Maximizes long-term stability.[1] |
| Stock Solutions (in DMSO or other organic solvent) | Short-term (days to weeks) at 4°C. Long-term (months) at -20°C or -80°C. | Lower temperatures slow down degradation reactions. Avoid repeated freeze-thaw cycles. |
| Aqueous Solutions | Prepare fresh before each experiment. | Aqueous solutions are more prone to hydrolysis and microbial growth.[2] |
Visualizations
Caption: Troubleshooting decision tree for solution stability issues.
Caption: Experimental workflow for assessing chemical stability.
Caption: Conceptual diagram of hydrolysis as a degradation pathway.
References
Technical Support Center: Minimizing SKLB4771 Toxicity in Animal Models
Disclaimer: SKLB4771 is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3).[1] As of the latest available information, specific in vivo toxicity data for this compound has not been widely published. Therefore, this guide provides general strategies and best practices for minimizing toxicity in animal models based on the known class effects of FLT3 inhibitors and other receptor tyrosine kinase inhibitors (TKIs). Researchers should always perform initial dose-range finding studies to determine the maximum tolerated dose (MTD) for their specific animal model and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of FLT3, a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem and progenitor cells.[1][2] In certain hematological malignancies, such as Acute Myeloid Leukemia (AML), mutations in FLT3 lead to its constitutive activation, driving uncontrolled cell growth.[2] this compound is designed to block the signaling from this activated receptor.
Q2: What are the potential on-target and off-target toxicities of FLT3 inhibitors like this compound?
A2: On-target toxicities arise from the inhibition of FLT3 in normal tissues. Since FLT3 is involved in hematopoiesis, on-target effects can include myelosuppression (anemia, neutropenia, thrombocytopenia).[3] Off-target toxicities occur when the inhibitor affects other kinases besides FLT3. While this compound is reported to be selective, even highly selective inhibitors can have off-target effects at higher concentrations.[1][4][5] Common off-target effects for kinase inhibitors can include gastrointestinal issues, liver enzyme elevation, and cardiovascular effects.[6][7][8]
Q3: We are observing unexpected mortality in our animal cohort even at low doses of this compound. What could be the cause?
A3: Unexpected mortality can stem from several factors:
-
Formulation Issues: Poor solubility of the compound can lead to precipitation and inconsistent dosing, or the vehicle itself may have inherent toxicity.[9][10]
-
Species-Specific Toxicity: Metabolic pathways can differ between species, leading to the formation of toxic metabolites in one species but not another.[11]
-
Rapid Administration: A rapid rate of injection can cause acute toxicity.[9]
-
Animal Health Status: The strain, age, or underlying health of the animal model can significantly influence their susceptibility to the compound.[9]
Q4: Our in vitro data showed low cytotoxicity, but we are seeing significant in vivo toxicity. Why is there a discrepancy?
A4: It is common for in vitro and in vivo results to differ. In vitro models do not fully capture the complexities of a whole organism.[9] Factors contributing to this discrepancy include drug metabolism (which can create more toxic byproducts), drug distribution to sensitive organs, and the animal's immune response.[9]
Troubleshooting Guides
Issue 1: Significant Weight Loss and Dehydration in Treated Animals
-
Possible Cause: Gastrointestinal toxicity is a common side effect of kinase inhibitors.[3][6]
-
Troubleshooting Steps:
-
Monitor Daily: Weigh animals daily to track the extent of weight loss.
-
Supportive Care: Provide supportive care such as subcutaneous hydration with sterile saline and ensure easy access to palatable, high-calorie food supplements.[12]
-
Dose Adjustment: Consider reducing the dose or changing the dosing schedule (e.g., from daily to every other day) to see if this alleviates the symptoms while maintaining efficacy.
-
Formulation Check: Ensure the formulation is optimal to improve absorption and reduce potential local irritation in the GI tract.[13]
-
Issue 2: Signs of Myelosuppression (e.g., Anemia, Infections)
-
Possible Cause: On-target inhibition of FLT3 and potential off-target inhibition of other kinases like c-KIT can lead to reduced production of blood cells.[3]
-
Troubleshooting Steps:
-
Blood Monitoring: Perform complete blood counts (CBCs) at baseline and regular intervals throughout the study to monitor for changes in red blood cells, white blood cells, and platelets.[3]
-
Dose Reduction: Lowering the dose is the most direct way to mitigate on-target toxicity.
-
Supportive Care: In valuable animal models, consider supportive measures such as blood transfusions or the use of hematopoietic growth factors (e.g., G-CSF for neutropenia), though their interaction with the compound must be carefully considered.[3]
-
Data Presentation
When conducting dose-range finding studies, it is crucial to present the data in a clear and structured manner to determine the MTD.
| Dose Group (mg/kg/day) | Number of Animals | Mean Body Weight Change (%) | Clinical Observations | Mortality |
| Vehicle Control | 5 | +5.2 | Normal | 0/5 |
| 10 | 5 | +1.5 | Normal | 0/5 |
| 30 | 5 | -4.8 | Mild lethargy, ruffled fur | 0/5 |
| 100 | 5 | -15.7 | Severe lethargy, hunched posture | 2/5 |
This is illustrative data and does not represent actual findings for this compound.
Experimental Protocols
Protocol: Dose-Range Finding Study for this compound
-
Objective: To determine the Maximum Tolerated Dose (MTD) of this compound in the selected animal model.[14]
-
Animal Model: Select a relevant animal model (e.g., mice or rats of a specific strain, age, and sex).
-
Dose Selection: Based on in vitro potency, select a starting dose and several escalating dose levels. A common approach is to use dose increments of 2x or 3x.[15]
-
Groups: Assign a small number of animals (e.g., 3-5 per sex) to each dose group and a vehicle control group.
-
Formulation and Administration: Prepare the dosing solution of this compound in a suitable vehicle. Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) for a set duration (e.g., 7-14 days).[16]
-
Monitoring:
-
Clinical Signs: Observe animals daily for any signs of toxicity, such as changes in behavior, appearance, or activity levels.
-
Body Weight: Record body weight daily.
-
Mortality: Record any deaths.
-
-
Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or other severe toxicities (e.g., more than 20% body weight loss).[14][17]
Visualizations
Signaling Pathway
References
- 1. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3, a signaling pathway gene [ogt.com]
- 3. benchchem.com [benchchem.com]
- 4. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archive.cancerworld.net [archive.cancerworld.net]
- 7. Side effects of tyrosine kinase inhibitors — management guidelines | Płużański | Oncology in Clinical Practice [journals.viamedica.pl]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. benchchem.com [benchchem.com]
- 12. Principles of Toxicosis Treatment in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 13. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dose Range Finding Studies - Maximum Tolerated Dose Study Design | Altasciences [altasciences.com]
- 15. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 16. Dose selection for toxicity studies: a protocol for determining the maximum repeatable dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nc3rs.org.uk [nc3rs.org.uk]
addressing variability in SKLB4771 experimental results
Welcome to the technical support center for SKLB4771. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental results with the potent and selective FLT3 inhibitor, this compound. Here you will find troubleshooting guides and frequently asked questions in a Q&A format to help you navigate common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My IC50 value for this compound is different from the published data. What could be the cause?
Discrepancies in IC50 values are a common source of variability in experimental results. Several factors can contribute to this issue.
-
Troubleshooting Guide:
-
Cell Line Authenticity: Ensure your cell lines are authentic and free from cross-contamination. It is recommended to perform regular cell line authentication using methods like Short Tandem Repeat (STR) profiling.
-
Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses to drugs. Regularly test your cell cultures for mycoplasma.
-
Compound Solubility and Handling: this compound is soluble in DMSO but insoluble in water and ethanol. Ensure the compound is fully dissolved in high-quality, anhydrous DMSO before further dilution into your aqueous experimental medium. Precipitation of the compound can significantly alter the effective concentration.
-
Assay Conditions: Variations in cell density, serum concentration in the media, incubation time, and the specific viability assay used (e.g., MTT, CellTiter-Glo) can all impact the calculated IC50 value. Maintain consistent protocols between experiments.
-
Data Analysis: The method used to calculate the IC50 from the dose-response curve can also introduce variability. Use a standardized non-linear regression model.
-
2. I'm observing inconsistent results between different experimental batches. How can I improve reproducibility?
Batch-to-batch variability can be frustrating. A systematic approach to your experimental setup can help minimize this.
-
Troubleshooting Guide:
-
Standardize Protocols: Ensure all experimental parameters, including cell passage number, seeding density, compound preparation, and incubation times, are consistent across all experiments.
-
Reagent Quality: Use reagents from the same lot or batch where possible. If this is not feasible, qualify new batches of critical reagents like FBS.
-
Instrument Calibration: Regularly calibrate all instruments used in your experiments, such as pipettes and plate readers.
-
Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments to monitor for consistency.
-
3. I am concerned about potential off-target effects of this compound. How can I investigate this?
While this compound is a selective FLT3 inhibitor, like most kinase inhibitors, it can exhibit some off-target activity, especially at higher concentrations.
-
Troubleshooting Guide:
-
Dose-Response Analysis: On-target effects should typically occur at lower concentrations than off-target effects. A wide dose-response curve can help differentiate between the two.
-
Use of Structurally Unrelated Inhibitors: To confirm that the observed phenotype is due to FLT3 inhibition, use a structurally different FLT3 inhibitor. If the same effect is observed, it is more likely to be an on-target effect.
-
Rescue Experiments: In a cell line dependent on FLT3 signaling, expressing a drug-resistant mutant of FLT3 should rescue the on-target effects of this compound, but not the off-target effects.
-
Kinome Profiling: For a comprehensive analysis of selectivity, consider a kinome-wide profiling service to screen this compound against a large panel of kinases.
-
4. My in vivo results with this compound do not correlate with my in vitro findings. What could be the reason?
Translating in vitro efficacy to an in vivo model introduces several complex biological variables.
-
Troubleshooting Guide:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The bioavailability, metabolism, and clearance of this compound in vivo will determine the effective concentration at the tumor site. PK/PD studies are essential to optimize dosing and schedule.
-
Tumor Microenvironment: The in vivo tumor microenvironment can influence drug response in ways that are not recapitulated in in vitro cultures.
-
Animal Model Selection: The choice of animal model is critical. Ensure the model accurately reflects the human disease you are studying.
-
Data Presentation
Table 1: Inhibitory Activity of this compound against Various Kinases
| Target Kinase | IC50 (nM) |
| FLT3 | 10 |
| Aurora A | 1500 |
| FMS | 2800 |
| FLT4 | 3700 |
| c-Kit | 6800 |
Table 2: Proliferative IC50 Values of this compound in Different Cell Lines
| Cell Line | Relevant Mutation | IC50 (µM) |
| MV4-11 | FLT3-ITD | 0.006 |
| Jurkat | Human T lymphoma | 3.05 |
| Ramos | Human Burkitt's lymphoma | 6.25 |
| PC-9 | Human lung cancer | 3.72 |
| H292 | Human lung cancer | 6.94 |
| A431 | Human epithelial carcinoma | 8.91 |
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2-5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing the various concentrations of the inhibitor. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT reagent to each well and incubate for 2-4 hours.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject MV4-11 cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer this compound orally at the desired dose (e.g., 20, 40, 100 mg/kg/day). The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the experiment.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Mandatory Visualizations
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound.
Caption: Troubleshooting flowchart for inconsistent this compound results.
Technical Support Center: SKLB4771 Phosphorylation Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for phosphorylation assays involving the kinase inhibitor SKLB4771.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
A1: this compound is a potent and selective inhibitor of the human receptor-type tyrosine-protein kinase FLT3, with an IC50 of 10 nM.[1] It exhibits weaker inhibitory activity against other kinases such as Aurora A, FMS, FLT4, and c-Kit.[1] Understanding the selectivity profile is crucial for interpreting phosphorylation data, as effects on off-targets could contribute to the observed phenotype.
Q2: I am not seeing a decrease in the phosphorylation of my target protein after this compound treatment in my Western Blot. What are the possible reasons?
A2: There are several potential reasons for this observation:
-
Suboptimal Inhibitor Concentration or Treatment Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line and experimental conditions.[2]
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to this compound. This could be due to various mechanisms, such as mutations in the target protein or upregulation of compensatory signaling pathways.[3][4]
-
Low Abundance of Phosphorylated Protein: The phosphorylated form of your target protein may be present at very low levels, making it difficult to detect a change.[5] Consider enriching your sample for the phosphoprotein through immunoprecipitation.[6]
-
Technical Issues with the Western Blot: Problems with sample preparation, antibody specificity, or detection reagents can all lead to a lack of signal. Refer to the troubleshooting guide below for more detailed solutions.
Q3: Should I use milk or Bovine Serum Albumin (BSA) as a blocking agent for my Western Blots when detecting phosphorylated proteins?
A3: It is generally recommended to avoid using milk as a blocking agent when detecting phosphoproteins. Milk contains casein, a phosphoprotein that can be recognized by anti-phospho antibodies, leading to high background.[7] Using 5% BSA in Tris-Buffered Saline with Tween-20 (TBST) is a preferred alternative.[6][7]
Q4: What are the essential controls to include in my this compound phosphorylation assay?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO) to control for any effects of the vehicle itself.
-
Positive Control: A sample where you expect to see high levels of phosphorylation of your target protein. This could be cells stimulated with a known activator.[5]
-
Negative Control: A sample where phosphorylation is expected to be low or absent.[5] This could be unstimulated cells or cells treated with a phosphatase to remove phosphate (B84403) groups.[5]
-
Total Protein Control: Always probe for the total, non-phosphorylated form of your target protein in parallel with the phosphorylated form.[2] This allows you to normalize the phospho-signal to the total amount of protein, ensuring that any observed changes are due to alterations in phosphorylation and not changes in total protein expression.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during Western Blotting and ELISA-based phosphorylation assays with this compound.
Western Blot Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No Signal or Weak Signal | Inefficient cell lysis and protein extraction. | Use pre-chilled buffers and keep samples on ice to minimize protein degradation. Include protease and phosphatase inhibitors in your lysis buffer.[2] |
| Low abundance of the target phosphoprotein. | Increase the amount of protein loaded onto the gel.[5][7] Consider immunoprecipitation to enrich for your target protein.[6] Use a highly sensitive chemiluminescent substrate.[5] | |
| Suboptimal antibody concentration. | Optimize the concentration of both the primary and secondary antibodies. | |
| Inefficient transfer to the membrane. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. | |
| High Background | Blocking agent is inappropriate. | Avoid using milk. Use 5% BSA or casein in TBST for blocking.[6][7] |
| Antibody concentration is too high. | Reduce the concentration of the primary and/or secondary antibody. | |
| Insufficient washing. | Increase the number and duration of wash steps with TBST.[8] | |
| Use of Phosphate-Buffered Saline (PBS). | Avoid using PBS, as the phosphate can interfere with phospho-specific antibodies. Use Tris-based buffers like TBST instead.[5] | |
| Non-specific Bands | Primary antibody is not specific. | Ensure your phospho-specific antibody has been validated for the application.[5] Run a control where the membrane is incubated with a phospho-blocking peptide.[4] |
| Protease or phosphatase activity. | Add protease and phosphatase inhibitor cocktails to your lysis buffer.[2] |
ELISA Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Insufficient coating of capture antibody or antigen. | Increase the concentration of the coating antibody/antigen or extend the coating time.[8][9] Use high-binding ELISA plates.[8] |
| Problem with the standard. | Ensure the standard is properly reconstituted and diluted. Prepare a fresh standard curve.[8] | |
| Incubation times are too short. | Increase the incubation times for the sample, detection antibody, and substrate.[8][10] | |
| Inactive detection reagent (e.g., HRP conjugate). | Use a fresh, properly stored detection reagent. | |
| High Background | Antibody concentration is too high. | Titrate the detection antibody to an optimal concentration.[11][12] |
| Insufficient washing. | Increase the number of wash steps and ensure complete removal of buffer between washes.[8][11] | |
| Ineffective blocking. | Try different blocking buffers or increase the blocking time.[8][12] | |
| Cross-reactivity of the secondary antibody. | Use a highly cross-adsorbed secondary antibody.[10] | |
| Poor Replicate Data | Pipetting errors. | Ensure pipettes are calibrated and use proper pipetting technique.[8] Change pipette tips for each standard and sample.[8] |
| Inconsistent washing. | Use an automated plate washer if available, or ensure manual washing is performed consistently across all wells.[12] | |
| Edge effects. | Avoid using the outermost wells of the plate, or ensure the plate is incubated in a humidified chamber to prevent evaporation.[12] |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-FLT3, Phospho-Akt, and Phospho-mTOR
This protocol outlines the steps for detecting changes in the phosphorylation of FLT3 and downstream signaling proteins Akt and mTOR in response to this compound treatment.
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the determined amount of time.
2. Cell Lysis: a. Aspirate the media and wash the cells once with ice-cold PBS. b. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
3. Sample Preparation and SDS-PAGE: a. Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel. c. Run the gel until the dye front reaches the bottom.
4. Protein Transfer: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. b. Confirm successful transfer by staining the membrane with Ponceau S.
5. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-FLT3, anti-phospho-Akt (Ser473)[13][14], anti-phospho-mTOR (Ser2448)[15][16]) diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.[15] c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
6. Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate and visualize the bands using a chemiluminescence imaging system.
7. Stripping and Re-probing (for Total Protein): a. After imaging, the membrane can be stripped of the phospho-antibody and re-probed for the corresponding total protein to normalize the data.
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits FLT3, leading to downstream effects on the PI3K/Akt/mTOR pathway.
Caption: A typical workflow for performing a Western Blot to analyze protein phosphorylation.
Caption: A logical flow for troubleshooting unexpected results in phosphorylation assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 3. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. ELISA Principle and Troubleshooting Handbook | PDF | Elisa | Immunoassay [scribd.com]
- 11. assaygenie.com [assaygenie.com]
- 12. hycultbiotech.com [hycultbiotech.com]
- 13. Phosphorylation of Akt/PKB is required for suppression of cancer cell apoptosis and tumor progression in human colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of PI3K-Akt signaling pathway promotes prostate cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phospho-mTOR (Ser2448) Antibody (#2971) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 16. Phospho-mTOR (Ser2448) Antibody | Cell Signaling Technology [cellsignal.jp]
Technical Support Center: Troubleshooting FLT3 Inhibitor Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with FMS-like tyrosine kinase 3 (FLT3) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during in vitro cell-based assays.
Frequently Asked Questions (FAQs)
FAQ 1: My IC50 values for the FLT3 inhibitor are inconsistent or higher than expected.
Several factors can contribute to variability in IC50 values. Consider the following possibilities:
-
Compound Solubility and Stability: Poor solubility of the inhibitor in your culture media can lead to precipitation and an inaccurate effective concentration.[1][2] Similarly, the compound may degrade over time or with repeated freeze-thaw cycles.
-
Cell Line Integrity: Cell lines can change with high passage numbers, leading to altered drug responses.[4] Ensure you are using authenticated, low-passage cell lines.
-
Experimental Variability: Inconsistent cell seeding density, pipetting errors, and the "edge effect" in multi-well plates are common sources of variability.[1][4]
-
Troubleshooting: Ensure cell suspensions are homogenous. Calibrate pipettes regularly. Avoid using the outer wells of plates or fill them with sterile PBS to maintain humidity.[1]
-
-
Presence of FLT3 Ligand (FL): High concentrations of the FLT3 ligand (FL) in the serum of your culture medium can compete with the inhibitor, reducing its apparent potency.[5][6] This is a known mechanism of primary resistance.[6][7]
-
Troubleshooting: Consider using serum-free or low-serum conditions, or quantify the FL levels in your serum lot.
-
FAQ 2: I am observing cytotoxicity in my FLT3-negative control cell line.
This suggests potential off-target effects or non-specific toxicity.
-
Off-Target Kinase Inhibition: Many kinase inhibitors, particularly first-generation compounds, have activity against other kinases (e.g., c-KIT, PDGFRβ).[8][9]
-
Solvent Toxicity: The solvent used to dissolve the inhibitor (commonly DMSO) can be toxic to cells at higher concentrations.[2][10]
-
Troubleshooting: Ensure the final DMSO concentration is typically below 0.5%, and always include a vehicle-only control in your experiments.[2]
-
FAQ 3: The cells are developing resistance to the FLT3 inhibitor over time.
Acquired resistance is a significant challenge. It can arise from several mechanisms:
-
On-Target Secondary Mutations: Mutations in the FLT3 kinase domain (e.g., D835Y, F691L gatekeeper mutation) can prevent the inhibitor from binding effectively.[11][12][13]
-
Off-Target Bypass Pathways: Cells can activate alternative signaling pathways to circumvent the inhibition of FLT3.[14] Common bypass mechanisms include the activation of the RAS/MAPK and PI3K/Akt pathways, often through new mutations in genes like NRAS.[11][14][15]
-
Troubleshooting: To investigate resistance, you can sequence the FLT3 gene in your resistant cell population to check for secondary mutations. To probe for bypass pathway activation, you can use western blotting to assess the phosphorylation status of key downstream effectors like ERK and AKT.
-
FAQ 4: There's a discrepancy between results from different cell viability assays (e.g., MTT vs. CellTiter-Glo).
Different viability assays measure distinct cellular parameters, which can be differentially affected by your inhibitor.
-
Metabolic vs. ATP Readouts: Tetrazolium-based assays like MTT measure metabolic activity, while assays like CellTiter-Glo measure cellular ATP levels.[1] An FLT3 inhibitor might reduce metabolic activity without causing immediate cell death (a cytostatic effect), which would yield a lower "viability" readout in an MTT assay compared to an ATP-based assay that reflects cell number more directly in the short term.[1]
-
Troubleshooting: Consider using multiple viability assays that measure different endpoints (e.g., metabolic activity, ATP levels, membrane integrity, caspase activation) to get a more complete picture of the inhibitor's effect.
-
Troubleshooting Guides
Guide 1: Western Blotting for Phospho-FLT3 (p-FLT3)
Detecting the phosphorylated, active form of FLT3 is a key readout for inhibitor efficacy.
Problem: Weak or No p-FLT3 Signal
-
Possible Cause: Loss of phosphorylation during sample preparation.
-
Solution: Crucially, always include fresh phosphatase inhibitors in your lysis buffer.[16]
-
-
Possible Cause: Low abundance of p-FLT3.
-
Solution: Stimulate FLT3-wildtype cells with FLT3 ligand before lysis to increase the p-FLT3 signal. For low-expressing cells, consider enriching for FLT3 via immunoprecipitation (IP) before running the western blot.[16]
-
-
Possible Cause: Poor antibody performance.
Problem: Multiple Bands for Total FLT3
-
Possible Cause: Different glycosylation states of FLT3.
-
Explanation: FLT3 exists in an immature, non-glycosylated form (~130 kDa) in the endoplasmic reticulum and a mature, fully glycosylated form (~160 kDa) on the cell surface.[16] Seeing both bands is common.
-
Solution: To confirm, treat cell lysates with deglycosylating enzymes like PNGase F, which should cause the higher molecular weight band to shift down to the lower weight.[16]
-
Guide 2: Inconsistent Apoptosis Assay Results
Problem: Inhibitor does not induce expected levels of apoptosis (e.g., in a caspase-3/7 assay).
-
Possible Cause: The inhibitor is cytostatic, not cytotoxic, at the tested concentrations and time points.
-
Solution: Extend the treatment duration (e.g., 48-72 hours) and perform a time-course experiment.[19] Complement the apoptosis assay with a cell proliferation or viability assay to distinguish between cell cycle arrest and cell death.
-
-
Possible Cause: Interference with assay reagents.
-
Explanation: Some small molecules can directly interfere with assay chemistry. For example, reducing agents used in some caspase assay buffers can affect enzyme activity and inhibitor sensitivity.[20]
-
Solution: Run the inhibitor in a cell-free version of the assay (if possible) to test for direct chemical interference.
-
Data Presentation
Table 1: In Vitro Potency (IC50) of Representative FLT3 Inhibitors
| Inhibitor | FLT3 Status | Cell Line | Assay Type | IC50 (nM) | Reference |
| First Generation | |||||
| Midostaurin | FLT3-ITD | MV4-11 | Proliferation | ~10 | [12] |
| Sorafenib | FLT3-ITD | MV4-11 | Proliferation | ~5-10 | [12][13] |
| Lestaurtinib | FLT3-ITD | MOLM-14 | Viability (MTT) | 3.3 | [5] |
| Second Generation | |||||
| Gilteritinib | FLT3-ITD | MV4-11 | Proliferation | <1 | [12] |
| Gilteritinib | FLT3-D835Y | MOLM-14 | Proliferation | <1 | [12] |
| Quizartinib (AC220) | FLT3-ITD | MOLM-14 | Viability (MTT) | 1.1 | [5] |
| Crenolanib | FLT3-ITD | MOLM-14 | Proliferation | ~2-5 | [6] |
Note: IC50 values are highly dependent on the specific assay conditions and cell line used and should be considered approximate.
Table 2: Representative Off-Target Profile for a Selective FLT3 Inhibitor
| Off-Target Kinase | IC50 (nM) | Fold Selectivity (Off-Target IC50 / FLT3-ITD IC50) |
| c-KIT | 150 | 136 |
| PDGFRβ | 250 | 227 |
| VEGFR2 | 800 | 727 |
| SRC | >1000 | >909 |
| LCK | >1000 | >909 |
This table is based on a representative profile and the actual off-target profile should be determined experimentally for each specific inhibitor.[8]
Experimental Protocols
Protocol 1: Cell Viability Assay (Luminescence-Based, e.g., CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on quantitation of ATP.
Methodology:
-
Cell Seeding: Seed cells (e.g., MV4-11, MOLM-13) in an opaque-walled 96-well plate at a pre-determined optimal density in 90 µL of culture medium.[10][21]
-
Compound Preparation: Prepare a serial dilution of the FLT3 inhibitor in culture medium.
-
Treatment: Add 10 µL of the diluted inhibitor or vehicle control (e.g., DMSO) to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.[10]
-
Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[21]
-
Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[21]
-
Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21]
-
Measurement: Read luminescence using a plate reader.
Protocol 2: Western Blot for Total and Phospho-FLT3
This protocol assesses the expression and phosphorylation status of FLT3.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate. Once they reach the desired confluency, treat with the FLT3 inhibitor at various concentrations and time points (e.g., 2 hours for signaling inhibition).[21]
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[19] Incubate on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[18]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[19]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[16][21]
-
Incubate the membrane with a primary antibody against phospho-FLT3 (e.g., p-FLT3 Tyr591) diluted in 5% BSA/TBST overnight at 4°C.[19]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
-
Detection: Apply an ECL substrate and image the blot using a chemiluminescence detection system.[21]
-
Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total FLT3 and a housekeeping protein like GAPDH or β-actin.[19]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Mechanisms of Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia: Ongoing Challenges and Future Treatments | MDPI [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Prolonged exposure to FLT3 inhibitors leads to resistance via activation of parallel signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resistance to FLT3 inhibitors involves different molecular mechanisms and reduces new DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Screening for Caspase-3 Inhibitors: Effect of a Reducing Agent on Identified Hit Chemotypes | Semantic Scholar [semanticscholar.org]
- 21. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to SKLB4771 and Quizartinib for FLT3-ITD Positive Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of two targeted therapies for FMS-like tyrosine kinase 3 (FLT3)-internal tandem duplication (ITD) positive Acute Myeloid Leukemia (AML): SKLB4771 and quizartinib (B1680412). The information is compiled from publicly available experimental data to assist researchers in understanding the key attributes of these FLT3 inhibitors.
Introduction
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy. A significant subset of AML patients, approximately 25-30%, harbor an internal tandem duplication (ITD) mutation in the FLT3 gene, which leads to constitutive activation of the FLT3 receptor tyrosine kinase and is associated with a poor prognosis. This has driven the development of targeted FLT3 inhibitors.
Quizartinib (AC220) is a potent and highly selective second-generation, type II FLT3 inhibitor that has undergone extensive preclinical and clinical evaluation.[1][2] It is approved for the treatment of adult patients with newly diagnosed FLT3-ITD positive AML in combination with standard chemotherapy.[3]
This compound is a novel and potent selective FLT3 inhibitor.[4] Preclinical studies have demonstrated its activity against FLT3-ITD positive AML cells. A closely related compound, SKLB-677 , has been described as a dual inhibitor of FLT3 and Wnt/β-catenin signaling, suggesting a potential for broader anti-leukemic activity.[5]
This guide will compare these two inhibitors based on their mechanism of action, in vitro and in vivo efficacy, and selectivity, supported by experimental data.
Mechanism of Action
Both this compound and quizartinib are ATP-competitive inhibitors of the FLT3 kinase. However, they belong to different classes of inhibitors based on their binding mode.
Quizartinib is a type II inhibitor, meaning it binds to the inactive conformation of the FLT3 kinase.[1] This binding stabilizes the inactive state, preventing the conformational changes required for activation and subsequent autophosphorylation. By inhibiting FLT3 autophosphorylation, quizartinib blocks the downstream signaling pathways that drive leukemic cell proliferation and survival, including the STAT5, PI3K/AKT, and MAPK/ERK pathways.[6]
This compound is also a potent inhibitor of FLT3 kinase.[4] The related compound, SKLB-677 , has been shown to not only inhibit FLT3 but also the Wnt/β-catenin signaling pathway.[7] The dual inhibition of these pathways could potentially offer a more comprehensive anti-leukemic effect, as Wnt/β-catenin signaling is implicated in the survival of leukemia stem cells.[5]
FLT3 Signaling Pathway Inhibition
Caption: Inhibition of the constitutively active FLT3-ITD receptor by this compound or quizartinib blocks downstream signaling pathways, leading to reduced cell proliferation and survival.
Data Presentation
Table 1: In Vitro Kinase and Cellular Inhibition
| Parameter | This compound / SKLB-677 | Quizartinib (AC220) | Reference(s) |
| FLT3 Kinase IC50 | 10 nM (this compound) | 1.1 nM | [4] |
| MV4-11 (FLT3-ITD) IC50 | 0.079 nM (SKLB-677) | <1 nM | [5][8] |
| Molm-13 (FLT3-ITD) IC50 | 0.116 nM (SKLB-677) | <1 nM | [5][8] |
Disclaimer: The data presented for this compound/SKLB-677 and quizartinib are from separate studies. Direct comparison should be made with caution as experimental conditions may vary.
Table 2: Kinase Selectivity Profile
The selectivity of a kinase inhibitor is crucial for minimizing off-target effects. Quizartinib has been extensively profiled against a large panel of kinases.
| Kinase | Quizartinib Kd (nM) | Reference(s) |
| FLT3 | 1.1 | [8] |
| KIT | 4.2 | [8] |
| PDGFRβ | 27 | [8] |
| RET | 30 | [8] |
| CSF1R | 71 | [8] |
| DDR1 | 120 | [8] |
A comprehensive kinase selectivity panel for this compound or SKLB-677 is not publicly available at the time of this guide's compilation.
Table 3: In Vivo Efficacy in AML Xenograft Models
| Parameter | SKLB-677 | Quizartinib (AC220) | Reference(s) |
| Animal Model | NOD/SCID mice with MV4-11 xenografts | NOD/SCID mice with MV4-11 xenografts | [5][8] |
| Dosing Regimen | 1 mg/kg, oral, daily | 1 mg/kg, oral, daily | [5][8] |
| Tumor Growth Inhibition | Significant tumor regression | Potent antitumor activity | [5][8] |
Disclaimer: The in vivo data are from separate studies and direct comparison should be made with caution.
Experimental Protocols
In Vitro FLT3 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the enzymatic activity of the FLT3 kinase.
Methodology:
-
Recombinant human FLT3 kinase is incubated with a specific peptide substrate and ATP in a kinase reaction buffer.
-
The compound of interest (e.g., this compound or quizartinib) is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P or 33P from labeled ATP) or luminescence-based assays (e.g., ADP-Glo™), which measure the amount of ADP produced.
-
The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT or CellTiter-Glo)
Objective: To measure the effect of a compound on the proliferation and viability of FLT3-ITD positive AML cells (e.g., MV4-11, Molm-13).
Methodology:
-
AML cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 104 cells/well).
-
The cells are treated with serial dilutions of the test compound (this compound or quizartinib) or a vehicle control (e.g., DMSO).
-
The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Cell viability is assessed using either an MTT or CellTiter-Glo assay:
-
MTT Assay: MTT reagent is added to each well and incubated to allow viable cells to reduce the yellow tetrazolium salt to purple formazan (B1609692) crystals. The crystals are then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
CellTiter-Glo Assay: A reagent containing a thermostable luciferase is added to the wells, which generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
-
The IC50 value is calculated by normalizing the results to the vehicle-treated control and fitting the data to a dose-response curve.
Western Blot for Phospho-FLT3 and Downstream Signaling
Objective: To assess the inhibitory effect of a compound on the phosphorylation of FLT3 and its downstream signaling proteins (e.g., STAT5, ERK).
Methodology:
-
FLT3-ITD positive AML cells (e.g., MV4-11) are treated with various concentrations of the inhibitor for a defined period (e.g., 2-4 hours).
-
Cells are harvested, washed, and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-FLT3, anti-phospho-STAT5) and the total forms of these proteins as loading controls.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels.
Caption: A typical workflow for Western blot analysis to assess protein phosphorylation.
Conclusion
Both this compound (and its related compound SKLB-677) and quizartinib demonstrate potent preclinical activity against FLT3-ITD positive AML.
Quizartinib is a well-characterized, highly selective, and potent type II FLT3 inhibitor with proven clinical efficacy. Its selectivity profile is a key advantage, potentially leading to fewer off-target effects.
This compound/SKLB-677 shows promising sub-nanomolar potency against FLT3-ITD positive AML cell lines in vitro. The dual inhibition of FLT3 and the Wnt/β-catenin pathway by SKLB-677 presents an intriguing therapeutic strategy that may address mechanisms of resistance and target leukemia stem cells.
Further research, including comprehensive kinase selectivity profiling and head-to-head preclinical studies under identical experimental conditions, is necessary to fully elucidate the comparative advantages of this compound. The unique dual-inhibitory mechanism of SKLB-677 warrants further investigation to determine its potential as a next-generation therapy for FLT3-ITD positive AML.
References
- 1. Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quizartinib: a new hope in acute myeloid leukemia, an applied comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quizartinib is a good option for AML patients with FLT3-ITD mutations [the-innovation.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SKLB-677, an FLT3 and Wnt/β-catenin signaling inhibitor, displays potent activity in models of FLT3-driven AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quizartinib (AC220): a promising option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SKLB4771 and Gilteritinib for FLT3 Inhibition in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Potent FLT3 Inhibitors
FMS-like tyrosine kinase 3 (FLT3) is a critical therapeutic target in acute myeloid leukemia (AML), with activating mutations in FLT3 being one of the most common genetic alterations in this disease. The development of FLT3 inhibitors has significantly advanced the treatment landscape for FLT3-mutated AML. This guide provides a detailed comparison of two such inhibitors: SKLB4771, a novel preclinical compound, and gilteritinib (B612023), a second-generation FLT3 inhibitor approved for clinical use. This comparison is based on available preclinical data and aims to provide an objective overview of their performance, supported by experimental evidence.
Mechanism of Action and Kinase Inhibition Profile
Both this compound and gilteritinib are potent inhibitors of FLT3 kinase. Gilteritinib is classified as a type I tyrosine kinase inhibitor (TKI), meaning it binds to the active conformation of the FLT3 kinase, effectively blocking its signaling cascade.[1] This mechanism allows gilteritinib to inhibit both the internal tandem duplication (ITD) and the tyrosine kinase domain (TKD) mutations, including the D835Y mutation which is a common cause of resistance to earlier generation FLT3 inhibitors.[1][2] this compound is also a potent and selective FLT3 inhibitor, though its specific binding mode (Type I or Type II) is not as extensively characterized in the public domain.[3]
The inhibitory activity of both compounds against FLT3 and various cancer cell lines has been evaluated in numerous preclinical studies. The half-maximal inhibitory concentration (IC50) is a key metric for potency, with lower values indicating greater potency.
| Target | This compound IC50 (nM) | Gilteritinib IC50 (nM) | Reference |
| FLT3 (Enzymatic Assay) | 10 | ~1 | [1][3] |
| FLT3-ITD (Cell-based Assay) | 6 (MV4-11 cells) | 0.7 - 1.8 | [4] |
| FLT3-D835Y (Cell-based Assay) | Not Reported | Potent Inhibition | [1][2] |
| c-Kit | 6,800 | ~230 | [1] |
| AXL | Not Reported | Potent Inhibition | [1] |
Table 1: Comparative Inhibitory Activity (IC50) of this compound and Gilteritinib. This table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound and gilteritinib against FLT3 kinase and FLT3-mutated cell lines. Lower IC50 values indicate higher potency.
Downstream Signaling Inhibition
Both this compound and gilteritinib effectively suppress the downstream signaling pathways activated by FLT3, which are crucial for the proliferation and survival of leukemia cells. Upon inhibition of FLT3 phosphorylation, the phosphorylation of key downstream effectors such as STAT5 and ERK is downregulated.
This compound has been shown to downregulate the phosphorylation of FLT3, STAT5, and ERK in tumor tissues.[3] Similarly, gilteritinib demonstrates robust inhibition of FLT3 autophosphorylation and downstream signaling through STAT5, ERK, and AKT.[1]
Figure 1: FLT3 Signaling Pathway and Inhibition. This diagram illustrates the simplified FLT3 signaling cascade and the point of inhibition by this compound and gilteritinib.
In Vitro and In Vivo Efficacy
Preclinical studies have demonstrated the anti-leukemic activity of both this compound and gilteritinib in both cell-based assays and animal models of AML.
This compound: In vitro, this compound potently inhibits the proliferation of FLT3-ITD-expressing MV4-11 cells with an IC50 of 6 nM. In a mouse xenograft model using MV4-11 cells, intraperitoneal administration of this compound at 40 mg/kg daily for 21 days resulted in significant tumor growth inhibition.
Gilteritinib: Gilteritinib has shown potent in vitro activity against various AML cell lines harboring FLT3-ITD and TKD mutations, with IC50 values in the low nanomolar range.[1] In vivo studies using xenograft models of FLT3-mutated AML have demonstrated that oral administration of gilteritinib leads to tumor regression and improved survival.[1] For instance, in an MV4-11 xenograft model, gilteritinib at 30 mg/kg resulted in 97% tumor growth inhibition.[5]
| Compound | Animal Model | Cell Line | Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Mouse Xenograft | MV4-11 | 40 mg/kg, i.p., daily | Significant | Not specified |
| Gilteritinib | Mouse Xenograft | MV4-11 | 30 mg/kg, p.o., daily | 97% | [5] |
| Gilteritinib | Mouse Xenograft | MOLM-13 | 30 mg/kg, p.o., daily | 97% | [5] |
Table 2: Comparative In Vivo Efficacy of this compound and Gilteritinib in AML Xenograft Models. This table summarizes the reported in vivo anti-tumor activity of this compound and gilteritinib in mouse models of acute myeloid leukemia.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are outlined below.
Kinase Inhibition Assay (IC50 Determination)
Figure 2: Kinase Assay Experimental Workflow. This diagram outlines the typical steps involved in determining the IC50 value of a kinase inhibitor.
Protocol:
-
Compound Preparation: A serial dilution of the test inhibitor (this compound or gilteritinib) is prepared in an appropriate buffer, typically containing a small percentage of DMSO.
-
Kinase Reaction: Recombinant FLT3 enzyme is incubated with a specific substrate and ATP in a reaction buffer.
-
Incubation: The kinase reaction is initiated in the presence of varying concentrations of the inhibitor. The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The kinase activity is measured by quantifying the amount of product formed or the amount of ATP consumed. A common method is the ADP-Glo™ kinase assay, which measures the amount of ADP produced.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Viability Assay
Protocol:
-
Cell Seeding: AML cells (e.g., MV4-11, MOLM-13) are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or gilteritinib for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay. The MTT or CellTiter-Glo® assays are commonly used.
-
MTT Assay: Measures the metabolic activity of cells by the reduction of MTT to formazan, which is then solubilized and quantified by spectrophotometry.
-
CellTiter-Glo® Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
-
Data Analysis: The percentage of viable cells is calculated relative to untreated control cells, and the IC50 value is determined.
Western Blotting for Phospho-Protein Analysis
Protocol:
-
Cell Treatment and Lysis: AML cells are treated with the inhibitor for a defined period. Cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-FLT3, p-STAT5, p-ERK) and the total forms of these proteins as loading controls.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels.
In Vivo Xenograft Model
Figure 3: In Vivo Xenograft Experimental Workflow. This diagram shows the general procedure for evaluating the efficacy of an anti-cancer agent in a mouse xenograft model.
Protocol:
-
Cell Implantation: Human AML cells (e.g., MV4-11) are implanted subcutaneously or intravenously into immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Establishment: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the inhibitor (this compound or gilteritinib) at a specified dose and schedule, while the control group receives a vehicle.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight and overall health of the animals are also monitored.
-
Endpoint Analysis: At the end of the study, the tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group. In some studies, survival analysis is also performed.
Conclusion
Both this compound and gilteritinib demonstrate potent inhibitory activity against FLT3 and its downstream signaling pathways, leading to significant anti-leukemic effects in preclinical models of FLT3-mutated AML. Gilteritinib, as a clinically approved second-generation inhibitor, has a well-documented profile of activity against both FLT3-ITD and clinically relevant TKD resistance mutations. While this compound shows high potency against FLT3-ITD, its activity against a broader panel of TKD mutations is not yet extensively reported in the public literature. Further preclinical evaluation of this compound, particularly against resistance-conferring mutations, will be crucial to fully understand its therapeutic potential in comparison to established inhibitors like gilteritinib. The experimental protocols provided herein offer a standardized framework for such comparative studies.
References
- 1. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of SKLB4771 and Other FLT3 Inhibitors for Acute Myeloid Leukemia
For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals
The landscape of targeted therapies for Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations is rapidly evolving. This guide provides a detailed comparative analysis of the novel FLT3 inhibitor, SKLB4771, alongside prominent existing FLT3 inhibitors: Gilteritinib, Sorafenib, Midostaurin (B1676583), Quizartinib, and Crenolanib. This report is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at preclinical data to inform future research and development.
Mutations in the FLT3 gene are present in approximately 30% of AML cases and are associated with a poor prognosis.[1] The two primary types of activating mutations are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD).[1] FLT3 inhibitors are broadly classified into Type I and Type II. Type I inhibitors, such as Gilteritinib and Crenolanib, bind to both the active and inactive conformations of the FLT3 kinase, allowing them to inhibit both FLT3-ITD and FLT3-TKD mutations. In contrast, Type II inhibitors, like Sorafenib and Quizartinib, bind only to the inactive conformation and are primarily effective against FLT3-ITD mutations.[2]
In Vitro Potency: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values of this compound and other FLT3 inhibitors against AML cell lines expressing the FLT3-ITD mutation.
| Inhibitor | Cell Line | FLT3 Mutation | IC50 (nM) |
| This compound | MV4-11 | FLT3-ITD | 6 |
| Gilteritinib | MV4-11 | FLT3-ITD | 3.3 ± 0.6[3] |
| MOLM-13 | FLT3-ITD | 0.7 - 1.8[4] | |
| Sorafenib | MV4-11 | FLT3-ITD | 4.9[5] |
| MOLM-13 | FLT3-ITD | 17[5] | |
| Midostaurin | MOLM-14 | FLT3-ITD | Submicromolar[6] |
| Quizartinib | MV4-11 | FLT3-ITD | 0.40[1] |
| MOLM-13 | FLT3-ITD | 0.89[1] | |
| Crenolanib | MV4-11 | FLT3-ITD | 1.3[5] |
| MOLM-13 | FLT3-ITD | 4.9[5] |
Kinase Selectivity Profile
A crucial aspect of any targeted therapy is its selectivity, as off-target effects can lead to toxicity. The following table presents the IC50 values of this compound against a panel of other kinases, providing a glimpse into its selectivity profile. A comprehensive, direct comparison is challenging due to variations in the kinase panels tested in different studies.
| Kinase | This compound IC50 (µM) |
| Aurora A | 1.5 |
| FMS | 2.8 |
| FLT4 | 3.7 |
| c-Kit | 6.8 |
This compound demonstrates weak inhibitory activity against Aurora A, FMS, FLT4, and c-Kit, with IC50 values in the micromolar range. It reportedly shows minimal activity against 13 other selected protein kinases. In comparison, first-generation FLT3 inhibitors like Sorafenib and Midostaurin are known to be multi-kinase inhibitors, which may contribute to both their efficacy and toxicity profiles.[7] Second-generation inhibitors such as Gilteritinib and Quizartinib were designed for greater selectivity for FLT3.[8] For instance, Gilteritinib has weak activity against c-KIT, while Quizartinib has been noted to also inhibit c-Kit, which can contribute to myelosuppression.[9]
In Vivo Efficacy in AML Xenograft Models
Preclinical in vivo studies are vital for assessing an inhibitor's potential therapeutic effect. The table below summarizes the available data on the in vivo efficacy of this compound and other FLT3 inhibitors in mouse xenograft models of AML.
| Inhibitor | Mouse Model | Cell Line | Dosage | Outcome |
| This compound | Xenograft | MV4-11 | 100 mg/kg/day | Complete tumor regression |
| 20 mg/kg/day | 66% tumor inhibition | |||
| 40 mg/kg/day | 84% tumor inhibition | |||
| Gilteritinib | Xenograft | MV4-11 / MOLM-13 | - | Tumor regression and improved survival[9] |
| Sorafenib | Xenograft | - | 60 mg/kg (human equivalent) | Strong anti-AML activity in combination with cytarabine[10] |
| Midostaurin | Xenograft | SKNO-1-luc+ / OCI-AML3-luc+ | 80-100 mg/kg | Significantly lowered leukemia burden and increased median survival[6] |
| Quizartinib | Xenograft | MV4-11 | 0.3-10 mg/kg | Dose-dependent tumor growth inhibition[1] |
| Crenolanib | Xenograft | MV4-11 | 15 mg/kg (intraperitoneally) | Delayed tumor infiltration and prolonged survival[5] |
This compound demonstrates significant dose-dependent anti-tumor activity in the MV4-11 xenograft model, with complete tumor regression observed at a dose of 100 mg/kg/day. This potent in vivo efficacy is comparable to that reported for other established FLT3 inhibitors.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and experimental design, the following diagrams illustrate the FLT3 signaling pathway, the mechanism of action of FLT3 inhibitors, a typical experimental workflow for their evaluation, and the logical structure of this comparative analysis.
Caption: The FLT3 signaling cascade, when activated, promotes leukemic cell proliferation and survival.
Caption: Type I and Type II FLT3 inhibitors have distinct binding mechanisms.
Caption: A typical preclinical evaluation pipeline for novel FLT3 inhibitors.
Caption: Logical flow of the comparative analysis presented in this guide.
Experimental Protocols
Kinase Activity Assay: The inhibitory activity of compounds against specific kinases is typically determined using in vitro kinase assays. These assays measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The IC50 value is then calculated from the dose-response curve. A common method involves the use of recombinant kinases and a generic substrate, with the extent of phosphorylation detected using methods such as radioactivity, fluorescence, or luminescence.
Cell Viability Assay (MTT Assay): The cytotoxic effect of the inhibitors on AML cell lines is commonly assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells. In brief:
-
AML cells (e.g., MV4-11) are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of the inhibitor for a specified period (e.g., 72 hours).
-
MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the viability against the inhibitor concentration.
AML Xenograft Model: In vivo efficacy is evaluated using immunodeficient mice (e.g., NOD/SCID or NSG mice) engrafted with human AML cells.
-
Human AML cells (e.g., MV4-11) are injected subcutaneously or intravenously into the mice.
-
Once tumors are established or leukemia is engrafted, mice are randomized into treatment and control groups.
-
The inhibitor is administered orally or via another appropriate route at specified doses and schedules.
-
Tumor volume is measured regularly with calipers (for subcutaneous models), or leukemia burden is monitored by bioluminescence imaging or flow cytometry of peripheral blood or bone marrow.
-
Animal body weight and general health are monitored as indicators of toxicity.
-
At the end of the study, tumors may be excised for further analysis, and survival data is collected.
Conclusion
The preclinical data for this compound indicates that it is a potent FLT3 inhibitor with significant in vivo anti-leukemic activity. Its high potency against FLT3-ITD expressing cells is comparable to or exceeds that of several established FLT3 inhibitors. The initial kinase selectivity profile suggests a favorable therapeutic window, though more extensive profiling is warranted. Further investigation into its activity against FLT3-TKD mutations and mechanisms of potential resistance will be crucial in positioning this compound within the clinical landscape of FLT3 inhibitors. This comparative guide provides a foundational dataset for researchers to build upon as they explore the potential of this and other novel agents in the treatment of AML.
References
- 1. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Validating SKLB4771: A Comparative Guide to FLT3 Inhibition in Primary AML Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel FMS-like tyrosine kinase 3 (FLT3) inhibitor, SKLB4771, with other established FLT3 inhibitors. The focus is on the validation of its inhibitory effects in clinically relevant primary acute myeloid leukemia (AML) patient samples, supported by experimental data and detailed methodologies.
Comparative Efficacy of FLT3 Inhibitors
Mutations in the FLT3 gene are prevalent in AML and are associated with a poor prognosis. Targeted inhibition of FLT3 is a key therapeutic strategy. This section compares the in vitro potency of this compound with other FLT3 inhibitors.
This compound is a potent and selective FLT3 inhibitor with an IC50 of 10 nM.[1] In preclinical studies, it has demonstrated strong activity against FLT3-ITD expressing AML cell lines, with an IC50 of 6 nM in MV4-11 cells.[2] Furthermore, this compound has been shown to downregulate the phosphorylation of FLT3 and its downstream signaling proteins STAT5 and ERK, leading to cell proliferation blockage and apoptosis in tumor tissues.[1][2]
A crucial aspect of preclinical validation is the assessment of a compound's efficacy in primary patient samples, which better reflect the heterogeneity of the disease. While extensive data on this compound in primary AML samples is emerging, initial studies have shown it inhibits FLT3 phosphorylation in these cells. It is important to note that the effective concentration of this compound can vary between different patient samples, highlighting the heterogeneity of AML.
For a comprehensive comparison, the following tables summarize the available quantitative data for this compound and other prominent FLT3 inhibitors, including gilteritinib, quizartinib, and sorafenib (B1663141).
| Inhibitor | Target | IC50 (FLT3) | Cell Line (FLT3-ITD) | IC50 (Cell Line) | Primary AML Samples Data |
| This compound | FLT3 | 10 nM[1] | MV4-11 | 6 nM[2] | Inhibition of p-FLT3 observed |
| Gilteritinib | FLT3, AXL | - | MOLM-14, MV4-11 | Potent inhibition | Response observed in FLT3mut+ patients |
| Quizartinib | FLT3 | - | MV4-11 | Potent inhibition | Effective in FLT3-ITD AML |
| Sorafenib | Multikinase | - | MV4-11, MOLM-13 | - | Statistically significant improvement in overall survival compared to placebo[3] |
Data for gilteritinib, quizartinib, and sorafenib in primary samples is extensive and has been demonstrated in numerous clinical trials leading to their approval and use in clinical practice.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the findings, detailed methodologies for key experiments are provided below.
Isolation and Culture of Primary AML Cells
Objective: To isolate and culture viable leukemic blasts from patient bone marrow or peripheral blood.
Protocol:
-
Sample Collection: Obtain bone marrow aspirate or peripheral blood from AML patients with informed consent and institutional review board (IRB) approval.
-
Mononuclear Cell Isolation: Isolate mononuclear cells (MNCs) using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Cell Culture: Resuspend the isolated AML blasts in RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a cytokine cocktail (e.g., IL-3, IL-6, G-CSF, GM-CSF, and SCF) to support cell viability.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere containing 5% CO2.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of FLT3 inhibitors on primary AML cells.
Protocol:
-
Cell Seeding: Seed primary AML cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Drug Treatment: Treat the cells with a serial dilution of the FLT3 inhibitor (e.g., this compound, gilteritinib) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in primary AML cells following treatment with FLT3 inhibitors.
Protocol:
-
Cell Treatment: Treat primary AML cells with the desired concentrations of the FLT3 inhibitor for 24-48 hours.
-
Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Annexin V and PI Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Western Blotting for FLT3 Signaling Pathway
Objective: To assess the inhibition of FLT3 phosphorylation and downstream signaling pathways.
Protocol:
-
Cell Lysis: Treat primary AML cells with the FLT3 inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, and total ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Key Processes and Comparisons
To further clarify the concepts discussed, the following diagrams illustrate the FLT3 signaling pathway, a typical experimental workflow for inhibitor validation, and a logical comparison of the inhibitors.
Caption: Simplified FLT3 signaling pathway in AML.
Caption: Workflow for validating FLT3 inhibitors.
References
SKLB4771: A Comparative Guide to Its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
SKLB4771 has emerged as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a crucial receptor tyrosine kinase involved in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Mutations leading to the constitutive activation of FLT3 are a hallmark of Acute Myeloid Leukemia (AML), making it a prime therapeutic target.[1][2][3] This guide provides a comparative analysis of the selectivity profile of this compound against its primary target and other kinases, supported by available experimental data.
Quantitative Kinase Inhibition Profile of this compound
The inhibitory activity of this compound has been quantified against its primary target, FLT3, and a selection of other kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below.
| Kinase Target | IC50 (nM) |
| FLT3 | 10 |
| Aurora A | 1500 |
| FMS | 2800 |
| FLT4 | 3700 |
| c-Kit | 6800 |
This data indicates that this compound is highly potent against FLT3, with significantly lower potency against the other tested kinases, suggesting a favorable selectivity profile. However, it is important to note that this is not an exhaustive list, and a comprehensive kinome-wide scan would provide a more complete picture of its off-target effects.
Experimental Protocols
The determination of the inhibitory potency of compounds like this compound is typically achieved through in vitro biochemical kinase assays. While the specific protocol for the data presented above is not publicly available, a general and widely accepted methodology is detailed below.
In Vitro Biochemical Kinase Inhibition Assay (Representative Protocol)
This assay measures the ability of a test compound to inhibit the enzymatic activity of a purified kinase. A common method involves quantifying the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human kinase (e.g., FLT3)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound) dissolved in Dimethyl Sulfoxide (DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[4]
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Multi-well assay plates (e.g., 384-well)
-
Luminometer
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then further diluted in the kinase assay buffer to achieve a range of final assay concentrations. A DMSO-only control is included to represent 100% kinase activity.
-
Reaction Setup: The recombinant kinase and its specific substrate are mixed in the kinase assay buffer.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and test compound.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60-120 minutes) to allow for enzymatic activity.[5]
-
Termination and Detection: The kinase reaction is stopped, and the amount of ADP produced is measured using a detection reagent. For instance, with the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by another reagent that converts the generated ADP into a luminescent signal.[4]
-
Data Analysis: The luminescent signal is measured using a luminometer. The percentage of kinase inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]
Signaling Pathway and Experimental Workflow Visualizations
To better understand the biological context of this compound's action and the experimental process for its characterization, the following diagrams are provided.
References
- 1. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison of SKLB4771 and Midostaurin for FLT3-Mutated Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent FMS-like tyrosine kinase 3 (FLT3) inhibitors: SKLB4771, a novel investigational agent, and midostaurin (B1676583), an FDA-approved therapeutic for Acute Myeloid Leukemia (AML). This objective analysis is supported by preclinical experimental data to inform research and development decisions.
At a Glance: this compound vs. Midostaurin
| Feature | This compound | Midostaurin |
| Primary Target | FLT3 | Multi-kinase inhibitor (including FLT3) |
| FLT3 Potency (IC50) | Potent (10 nM) | Potent |
| FLT3 Mutation Coverage | Primarily studied against FLT3-ITD | Active against both FLT3-ITD and FLT3-TKD mutations[1][2] |
| Mechanism of Action | Potent and selective FLT3 inhibitor; also inhibits Wnt/β-catenin signaling[3][4] | Multi-kinase inhibitor targeting FLT3, KIT, PDGFR, VEGFR2, and others[5][6][7] |
| Clinical Status | Preclinical | Approved for newly diagnosed FLT3-mutated AML[8] |
In Vitro Performance: Potency and Cellular Activity
Both this compound and midostaurin have demonstrated potent inhibitory activity against FLT3, a key driver in a significant subset of AML cases.
Biochemical Potency
This compound is a highly potent and selective inhibitor of the FLT3 kinase, with a reported IC50 value of 10 nM[9][10]. Midostaurin also potently inhibits FLT3, with studies showing an IC50 of less than 10 nM for FLT3-ITD and FLT3-D835Y expressing cells[11].
Cellular Activity in FLT3-Mutated AML Cell Lines
In cellular assays, both compounds have shown significant efficacy in inhibiting the proliferation of AML cells harboring FLT3-ITD mutations, such as the MV4-11 and Molm-13 cell lines.
| Cell Line | Mutation | This compound (IC50) | Midostaurin (IC50) |
| MV4-11 | FLT3-ITD | 0.079 nM[3] | ~10 nM[12] |
| Molm-13 | FLT3-ITD | 0.116 nM[3] | Not explicitly found, but potent inhibition demonstrated[12] |
This compound demonstrates remarkably low nanomolar IC50 values against these cell lines, indicating strong anti-proliferative effects[3]. Midostaurin has also been shown to suppress the growth of mutant FLT3-positive AML cells and induce apoptosis[12].
Kinase Selectivity and Mechanism of Action
A key differentiator between the two inhibitors is their kinase selectivity profile.
This compound is characterized as a more selective FLT3 inhibitor[9][10]. Emerging research also points to its unique dual-inhibitory role against both FLT3 and the Wnt/β-catenin signaling pathway, which is implicated in the survival of leukemia stem cells[3][4].
Midostaurin , in contrast, is a multi-targeted kinase inhibitor[5][6][7]. Its broader activity profile includes the inhibition of several other kinases implicated in cancer, such as KIT, PDGFR, and VEGFR2[5][6][7]. This polypharmacology may contribute to its clinical efficacy but could also be associated with a wider range of off-target effects[13].
Signaling Pathway Inhibition
Both inhibitors effectively block the constitutive activation of FLT3 and its downstream signaling pathways, which are crucial for the survival and proliferation of leukemic cells.
Caption: FLT3 signaling pathway and points of inhibition by this compound and midostaurin.
Both this compound and midostaurin inhibit the autophosphorylation of the FLT3 receptor, leading to the downregulation of key downstream signaling molecules including STAT5, AKT, and ERK[5][9].
In Vivo Efficacy in AML Xenograft Models
Preclinical studies using mouse xenograft models of human AML have demonstrated the in vivo anti-leukemic activity of both compounds.
This compound has shown significant efficacy in a FLT3-ITD-dependent MV4-11 tumor xenograft model. Oral administration at doses as low as 1 mg/kg/day resulted in a notable tumor inhibition rate, with higher doses leading to complete tumor regression[3].
Midostaurin has also demonstrated in vivo efficacy in various AML xenograft models, including those with both wild-type and mutated FLT3[7][14]. It has been shown to reduce leukemia burden and prolong survival in these models[7][14].
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a typical in vitro kinase assay to determine the IC50 of an inhibitor against FLT3.
References
- 1. Which Inhibitor Should Be Used to Treat FLT3-Positive AML? | ASH Clinical News | American Society of Hematology [ashpublications.org]
- 2. Midostaurin in patients with acute myeloid leukemia and FLT3-TKD mutations: a subanalysis from the RATIFY trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SKLB-677, an FLT3 and Wnt/β-catenin signaling inhibitor, displays potent activity in models of FLT3-driven AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SKLB-677, an FLT3 and Wnt/β-catenin signaling inhibitor, displays potent activity in models of FLT3-driven AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the Kinase Profile of Midostaurin (Rydapt) with That of Its Predominant Metabolites and the Potential Relevance of Some Newly Identified Targets to Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. tandfonline.com [tandfonline.com]
- 12. Midostaurin, a Natural Product-Derived Kinase Inhibitor Recently Approved for the Treatment of Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of SKLB4771, a Novel FLT3 Inhibitor, Across Diverse Cancer Cell Lines
A detailed analysis of the anti-proliferative activity of SKLB4771 in comparison to other established FLT3 inhibitors, providing researchers with essential data for informed decision-making in drug development.
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the receptor and downstream signaling pathways that drive leukemogenesis. Consequently, FLT3 has emerged as a key therapeutic target in AML and other hematological malignancies. This compound is a potent and selective inhibitor of FLT3, demonstrating significant anti-tumor activity. This guide provides a comprehensive comparison of this compound's activity across various cancer cell lines and benchmarks its performance against other notable FLT3 inhibitors.
Comparative Analysis of In Vitro Activity
The anti-proliferative activity of this compound and other FLT3 inhibitors is typically assessed by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The data presented below is compiled from multiple studies and commercial datasheets. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Compound | Cell Line | Cancer Type | FLT3 Status | IC50 (nM) | Reference |
| This compound | MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | 6 | [1][2] |
| Jurkat | T-cell Leukemia | FLT3-WT | 3050 | [1][3] | |
| Ramos | Burkitt's Lymphoma | FLT3-WT | 6250 | [1][3] | |
| PC-9 | Non-small Cell Lung Cancer | EGFR mutant | 3720 | [1][3] | |
| H292 | Mucoepidermoid Carcinoma | - | 6940 | [1][3] | |
| A431 | Epidermoid Carcinoma | EGFR amplified | 8910 | [1][3] | |
| Quizartinib | MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD | ~200 | [4] |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | - | [4] | |
| Midostaurin (B1676583) | MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD | ~200 | [4] |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | - | [4] | |
| Gilteritinib | MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD | ~200 | [4] |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | - | [4] | |
| Sorafenib | - | - | FLT3-ITD | 58 | [5] |
| Crenolanib | Ba/F3 | Pro-B cell line | FLT3-ITD, D835Y | - | [6] |
Note: "-" indicates that a specific IC50 value was not provided in the referenced search results, although the compound was tested in that cell line. The IC50 values for Quizartinib, Midostaurin, and Gilteritinib in MOLM-13 cells are approximated from graphical data presented in the source.[4]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by selectively inhibiting the kinase activity of FLT3.[1][7] This inhibition blocks the autophosphorylation of the FLT3 receptor, thereby preventing the activation of downstream signaling cascades that are critical for cancer cell proliferation and survival. Key downstream pathways affected by this compound include the STAT5 and ERK1/2 signaling pathways.[1][7]
Caption: Simplified signaling pathway of this compound action.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the activity of FLT3 inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other inhibitors for 72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis for Phospho-FLT3, Phospho-STAT5, and Phospho-ERK
This method is used to assess the effect of the inhibitor on protein phosphorylation in the target signaling pathway.
-
Cell Treatment and Lysis: Treat cells (e.g., MV4-11) with different concentrations of this compound for a specified time (e.g., 2 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The following diagram illustrates the general workflow for the cross-validation of this compound activity in different cell lines.
Caption: General experimental workflow for in vitro studies.
Conclusion
This compound demonstrates potent and selective inhibitory activity against FLT3, particularly in AML cell lines harboring the FLT3-ITD mutation. Its high potency in MV4-11 cells, with an IC50 in the low nanomolar range, is comparable to or exceeds that of several clinically evaluated FLT3 inhibitors. The significantly lower activity in cell lines without FLT3 mutations underscores its selectivity. The inhibition of downstream signaling molecules such as STAT5 and ERK confirms its mechanism of action. Further head-to-head studies with current standard-of-care FLT3 inhibitors in a broader panel of cell lines and in vivo models are warranted to fully elucidate the therapeutic potential of this compound. The data presented in this guide provides a solid foundation for researchers and drug development professionals to evaluate the promise of this compound as a novel therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. selleckchem.com [selleckchem.com]
- 4. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLT3 inhibitors for acute myeloid leukemia: successes, defeats, and emerging paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
SKLB4771: A Comparative Performance Analysis Against Standard FLT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the novel FMS-like tyrosine kinase 3 (FLT3) inhibitor, SKLB4771, against established standards in the field. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to facilitate an objective evaluation of this compound's potential in cancer therapy, particularly in the context of Acute Myeloid Leukemia (AML).
Performance Benchmarking: this compound vs. Known FLT3 Inhibitors
This compound is a potent and selective inhibitor of human FLT3 with a reported half-maximal inhibitory concentration (IC50) of 10 nM. To contextualize its performance, this section compares its in vitro activity with several clinically relevant FLT3 inhibitors. It is important to note that the data presented for the comparator compounds are compiled from various public sources and were not generated in a head-to-head study with this compound. Therefore, direct comparisons should be interpreted with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency Against FLT3 Kinase
| Compound | Type | Target | IC50 (nM) |
| This compound | Not Specified | FLT3 | 10 |
| Midostaurin | Type I | FLT3, SYK, KIT, PDGFR, VEGFR2 | ~11 |
| Gilteritinib | Type I | FLT3, AXL | 0.29 - 2.9 |
| Quizartinib | Type II | FLT3 | 0.4 - 1.1 |
| Crenolanib | Type I | FLT3, PDGFRα/β | ~2.1 |
| Sorafenib | Type II | FLT3, VEGFR, PDGFR, RAF | 58 |
Table 2: Cellular Activity Against FLT3-ITD Positive AML Cell Lines
| Compound | Cell Line | Assay | IC50 (nM) |
| This compound | MV4-11 | Not Specified | 6 |
| Midostaurin | MV4-11 | Proliferation | ~10 |
| Gilteritinib | MV4-11 | Proliferation | 0.92 |
| MOLM-13 | Proliferation | 2.9 | |
| Quizartinib | MV4-11 | Proliferation | 0.4 - 1.2 |
| MOLM-14 | Proliferation | ~1 | |
| Crenolanib | MV4-11 | Viability | 4.9 |
| MOLM-13 | Viability | 17 | |
| Sorafenib | MV4-11 | Proliferation | ~5 |
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for key experiments cited in the performance evaluation of kinase inhibitors are provided below.
Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Materials:
-
Recombinant human FLT3 kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide)
-
Test compound (this compound or standard)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase, substrate, and kinase buffer to the wells of a 384-well plate.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
AML cell line (e.g., MV4-11, MOLM-14)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS ((3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)) reagent
-
Solubilization solution (for MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value from the dose-response curve.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
AML cell line
-
Test compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) or other viability dye
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at various concentrations for a defined period.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
Western Blot for FLT3 Phosphorylation
This technique is used to detect the phosphorylation status of FLT3, a direct indicator of its activation state.
Materials:
-
AML cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-FLT3, anti-total-FLT3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with the test compound for a short period (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-FLT3.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with antibodies for total FLT3 and the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated FLT3.
Visualizing Key Pathways and Workflows
To further aid in the understanding of this compound's mechanism of action and evaluation process, the following diagrams have been generated using Graphviz.
Figure 1: Simplified FLT3 Signaling Pathway and the inhibitory action of this compound.
Figure 2: General experimental workflow for the preclinical evaluation of a kinase inhibitor.
Safety Operating Guide
Safeguarding Your Research: Essential Safety Protocols for Handling SKLB477
For researchers, scientists, and drug development professionals working with SKLB477, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, ensuring a safe laboratory environment is paramount. Given its nature as a biologically active and potent compound, stringent adherence to safety and disposal protocols is essential to minimize exposure and prevent contamination. This guide provides the necessary operational and logistical information for the safe handling of SKLB477.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive personal protective equipment strategy is mandatory when working with SKLB477 in both solid and solution forms. The required level of protection varies depending on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: A NIOSH-approved N95 or higher-rated respirator is crucial to prevent the inhalation of fine powders. - Gloves: Double-gloving with two pairs of nitrile gloves is required. Gloves should be changed immediately if contamination occurs. - Eye Protection: Chemical splash goggles are necessary to provide a complete seal around the eyes. - Lab Coat: A dedicated, non-absorbent, or disposable lab coat should be worn. - Ventilation: All weighing and aliquoting activities must be conducted within a certified chemical fume hood or a powder containment hood. |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves are recommended. - Eye Protection: Chemical splash goggles or a face shield should be used, especially when there is a risk of splashing. - Lab Coat: A standard laboratory coat is required. - Ventilation: All work with solutions should be performed in a chemical fume hood. |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves are required. - Eye Protection: Safety glasses with side shields are necessary. - Lab Coat: A standard laboratory coat should be worn. - Containment: All cell culture work must be performed in a Class II biological safety cabinet to maintain sterility and protect the user. |
Operational Plan: Step-by-Step Handling Procedures
A designated and clearly marked area within the laboratory should be established for all work involving SKLB477.
Preparation and Handling:
-
Designated Area: Confine all handling of SKLB477 to the designated zone.
-
Fume Hood Usage: All manipulations of the solid compound and concentrated solutions must occur within a certified chemical fume hood.
-
Dedicated Equipment: Use dedicated spatulas, glassware, and other laboratory equipment. If this is not feasible, all equipment must be thoroughly decontaminated after use.
-
Hand Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.
Experimental Workflow:
Disposal Plan: Managing Contaminated Waste
Proper disposal of SKLB477 and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with SKLB477, including pipette tips, tubes, and gloves, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain.
-
Decontamination: All non-disposable equipment must be decontaminated. A standard procedure involves rinsing with an appropriate solvent (e.g., ethanol (B145695) or isopropanol), followed by a thorough wash with soap and water.
Disposal Workflow:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
